2-Butoxy-5-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-butoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKETUXFNRADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394174 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-72-0 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis protocol for 2-Butoxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a classical three-step sequence: Williamson ether synthesis to prepare the starting ether, subsequent regioselective bromination, and finally, conversion to the target boronic acid via a lithium-halogen exchange followed by borylation. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.
Physicochemical Properties and Safety Information
A summary of the key properties of the target compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 480438-72-0 | |
| Molecular Formula | C₁₁H₁₇BO₃ | |
| Molecular Weight | 208.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 85-90 °C | |
| Storage Class | 13 - Non-Combustible Solids | |
| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) Respirator |
Overall Synthesis Workflow
The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available p-cresol. The overall workflow is depicted below.
Caption: Overall three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Butoxy-4-methylbenzene
This procedure outlines the synthesis of the starting ether via a Williamson ether synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| p-Cresol | 108.14 | 100 | 10.81 g |
| Potassium Hydroxide (KOH) | 56.11 | 120 | 6.73 g |
| 1-Bromobutane | 137.02 | 110 | 15.07 g (11.8 mL) |
| Ethanol (anhydrous) | 46.07 | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 100 mmol) and ethanol (200 mL).
-
Stir the mixture until the p-cresol is fully dissolved.
-
Carefully add potassium hydroxide pellets (6.73 g, 120 mmol) to the solution. The mixture may warm up slightly.
-
Add 1-bromobutane (15.07 g, 110 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butoxy-4-methylbenzene as a colorless oil.
Expected Yield: ~85-95%
Step 2: Synthesis of 2-Bromo-1-butoxy-4-methylbenzene
This protocol describes the regioselective ortho-bromination of 1-butoxy-4-methylbenzene.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 1-Butoxy-4-methylbenzene | 164.24 | 50 | 8.21 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |
| Acetonitrile (anhydrous) | 41.05 | - | 150 mL |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 1-butoxy-4-methylbenzene (8.21 g, 50 mmol) in anhydrous acetonitrile (150 mL).
-
Add N-bromosuccinimide (9.79 g, 55 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 3 hours. The butoxy group directs the bromination to the ortho position as the para position is blocked.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford pure 2-bromo-1-butoxy-4-methylbenzene.
Expected Yield: ~80-90%
Step 3: Synthesis of this compound
This final step involves the conversion of the aryl bromide to the target boronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-butoxy-4-methylbenzene | 243.14 | 20 | 4.86 g |
| n-Butyllithium (n-BuLi) | 64.06 | 22 | 8.8 mL (2.5 M in hexanes) |
| Triisopropyl borate | 188.08 | 30 | 5.64 g (6.9 mL) |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 100 mL |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | ~50 mL |
Procedure:
-
To a flame-dried 250 mL three-necked flask under an argon atmosphere, add 2-bromo-1-butoxy-4-methylbenzene (4.86 g, 20 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (5.64 g, 30 mmol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.
Expected Yield: ~60-75%
Logical Relationship of Key Synthesis Steps
The logical progression of the synthesis is based on established and reliable organic transformations.
Caption: Logical flow of the synthesis protocol.
An In-depth Technical Guide to 2-Butoxy-5-methylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Butoxy-5-methylphenylboronic acid (CAS No: 480438-72-0). This organoboron compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document summarizes its known physicochemical properties, provides a plausible synthetic route and a general experimental protocol for its application in Suzuki-Miyaura coupling, and discusses its potential in medicinal chemistry.
Core Chemical Properties
This compound is a solid at room temperature with a melting point range of 85-90 °C.[1] Its chemical structure features a phenyl ring substituted with a butoxy group at the 2-position, a methyl group at the 5-position, and a boronic acid functional group.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | [1] |
| CAS Number | 480438-72-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 85-90 °C | [1] |
| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | [1] |
| SMILES | CCCCOc1ccc(C)cc1B(O)O | [1] |
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not widely published, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butoxy group protons, and the methyl group protons. The chemical shifts (δ) are predicted to be in the following regions:
-
Aromatic Protons: 6.8 - 7.8 ppm
-
Butoxy Group (-OCH₂CH₂CH₂CH₃):
-
-OCH₂-: 3.9 - 4.1 ppm (triplet)
-
-OCH₂CH₂ CH₂CH₃: 1.7 - 1.9 ppm (multiplet)
-
-OCH₂CH₂CH₂ CH₃: 1.4 - 1.6 ppm (multiplet)
-
-OCH₂CH₂CH₂CH₃ : 0.9 - 1.0 ppm (triplet)
-
-
Methyl Group (-CH₃): 2.2 - 2.4 ppm (singlet)
-
Boronic Acid (-B(OH)₂): A broad singlet which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:
-
Aromatic Carbons: 110 - 160 ppm
-
Butoxy Group (-OCH₂CH₂CH₂CH₃):
-
-OC H₂-: ~68 ppm
-
-OCH₂C H₂CH₂CH₃: ~31 ppm
-
-OCH₂CH₂C H₂CH₃: ~19 ppm
-
-OCH₂CH₂CH₂C H₃: ~14 ppm
-
-
Methyl Group (-CH₃): ~20 ppm
-
Carbon attached to Boron (C-B): The signal for the carbon atom bonded to the boron atom may be broad or not observed due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹
-
B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹
-
C-O Stretch (Ether): A band in the region of 1200-1260 cm⁻¹
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 208. Fragmentation patterns would likely involve the loss of the butoxy group, water, and other small fragments.
Synthesis and Experimental Protocols
While a specific detailed synthesis for this compound is not widely documented, a general and plausible synthetic route involves the ortho-lithiation of a protected 4-methyl-1-butoxybenzene followed by reaction with a trialkyl borate and subsequent hydrolysis.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis (General Procedure)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of the starting material (e.g., a protected 4-methyl-1-butoxybenzene) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for a specified time to ensure complete lithiation.
-
Borylation: To the cooled solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Applications in Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The electron-donating butoxy and methyl groups can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Relevance in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[3] They are known to act as inhibitors of various enzymes, with bortezomib being a notable example of a boronic acid-containing drug used in cancer therapy. The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases.
While no specific biological activities of this compound have been reported, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships in drug discovery programs. The butoxy and methyl groups can modulate the lipophilicity and metabolic stability of potential drug candidates.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this compound might inhibit a target enzyme.
Caption: Hypothetical enzyme inhibition by a boronic acid-derived drug.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures. While specific biological data is currently lacking, its structural features make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the properties and applications of this compound is warranted.
References
2-Butoxy-5-methylphenylboronic acid molecular weight and formula
For researchers, scientists, and professionals in drug development, precise molecular information is critical. This document provides the key molecular data for 2-Butoxy-5-methylphenylboronic acid.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Weight | 208.06 g/mol |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Linear Formula | H₃C₆H₃[O(CH₂)₃]CH₃ |
| CAS Number | 480438-72-0 |
Experimental Protocols and Signaling Pathways
Due to the nature of the requested information, which is focused on the intrinsic molecular properties of this compound, detailed experimental protocols for its synthesis or use, as well as associated signaling pathways, are not applicable to this context.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its fundamental molecular identifiers.
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2-Butoxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butoxy-5-methylphenylboronic acid is a valuable synthetic intermediate in organic chemistry, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data and a generalized experimental protocol relevant to this class of compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents predicted NMR data and a representative synthetic workflow based on established chemical principles and analogous structures.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.6 - 7.8 | d | 1H | Ar-H (ortho to B(OH)₂) |
| 7.2 - 7.4 | dd | 1H | Ar-H (ortho to -OBu, meta to B(OH)₂) |
| 6.8 - 7.0 | d | 1H | Ar-H (para to B(OH)₂) |
| 4.8 - 5.2 | br s | 2H | B(OH )₂ |
| 3.9 - 4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| 2.3 | s | 3H | Ar-CH₃ |
| 1.7 - 1.9 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| 1.4 - 1.6 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| 0.9 - 1.1 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Note: Predicted chemical shifts are in ppm relative to a standard internal reference (e.g., TMS) and are expected to be recorded in a solvent such as CDCl₃ or DMSO-d₆. The broad singlet for the B(OH)₂ protons is often exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C -OBu |
| 135 - 140 | C -B(OH)₂ (ipso-carbon, often weak or unobserved) |
| 130 - 135 | Ar-C H (ortho to B(OH)₂) |
| 128 - 132 | C -CH₃ |
| 120 - 125 | Ar-C H (ortho to -OBu, meta to B(OH)₂) |
| 110 - 115 | Ar-C H (para to B(OH)₂) |
| 68 - 72 | -O-CH₂ -CH₂-CH₂-CH₃ |
| 30 - 35 | -O-CH₂-CH₂ -CH₂-CH₃ |
| 20 - 25 | Ar-CH₃ |
| 18 - 22 | -O-CH₂-CH₂-CH₂ -CH₃ |
| 12 - 16 | -O-CH₂-CH₂-CH₂-CH₃ |
Experimental Protocols
The synthesis of arylboronic acids is a well-established field in organic chemistry. A general and widely applicable method involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic workup.
Representative Synthesis of a Substituted Phenylboronic Acid
The following is a generalized protocol for the synthesis of a substituted phenylboronic acid, which can be adapted for the preparation of this compound from the corresponding aryl bromide.
Caption: A generalized workflow for the synthesis of arylboronic acids.
Materials and Reagents:
-
2-Butoxy-5-methylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask equipped with a reflux condenser and a dropping funnel. A solution of 2-Butoxy-5-methylbromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed, resulting in the formation of the corresponding Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C (a dry ice/acetone bath). A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronic ester intermediate.
-
Work-up and Purification: The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.
NMR Sample Preparation
Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, although optimization may be required for dilute samples or to observe the weak C-B ipso-carbon signal in the ¹³C spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of NMR spectra relies on a logical workflow to assign the observed signals to the corresponding nuclei in the molecule.
Caption: Logical workflow for the structural elucidation using NMR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the expected NMR characteristics and a general synthetic approach for this compound. While experimentally derived data is paramount for definitive characterization, the predictive data and standardized protocols herein serve as a valuable resource for researchers engaged in the synthesis and application of this and related organoboron compounds. The provided workflows for synthesis and spectral analysis are intended to guide the practical execution and interpretation of results in a laboratory setting.
Stability and Storage of 2-Butoxy-5-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Butoxy-5-methylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets (SDS) and the broader scientific literature on arylboronic acids to provide a comprehensive understanding of its handling and storage requirements.
Overview of Stability Characteristics
This compound, as a member of the arylboronic acid class, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary stability concerns for this compound are its potential for dehydration to form a cyclic anhydride (boroxine), susceptibility to oxidative degradation, and protodeboronation, especially under non-optimal storage conditions.
Table 1: Summary of General Stability Characteristics of Arylboronic Acids
| Stability Concern | Description | Influencing Factors |
| Dehydration | Boronic acids can reversibly lose water to form cyclic anhydrides known as boroxines. This can affect the stoichiometry of reactions if not accounted for. | Presence of water, temperature. |
| Oxidation | The boronic acid moiety is susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of phenolic byproducts.[1][2] | Exposure to air (oxygen), presence of oxidizing agents, light. |
| Protodeboronation | This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] | Presence of water, acidic or basic conditions, certain metal catalysts.[3] |
| Hygroscopicity | The compound may absorb moisture from the atmosphere, which can facilitate degradation pathways like hydrolysis. | Ambient humidity. |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality of this compound. The following recommendations are based on information from safety data sheets and general best practices for chemical storage.[4][5][6][7]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration is often recommended.[5][8] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[4][5] Purging with an inert gas (e.g., argon or nitrogen) can extend shelf life.[9] | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Store in a dark place, away from direct sunlight.[4][9] | Protects against photolytic degradation. |
| Container | Use a well-sealed, appropriate container. Glass or chemically resistant plastic (e.g., HDPE) are suitable.[6] | Prevents contamination and reaction with container materials. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] | Minimizes inhalation exposure to any dust or vapors. |
| Personal Protective Equipment | Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4][5] | Ensures personal safety during handling. |
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for developing appropriate analytical methods to monitor the stability of this compound.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. keyorganics.net [keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. laballey.com [laballey.com]
- 7. aub.edu.lb [aub.edu.lb]
- 8. aobchem.com [aobchem.com]
- 9. lumiprobe.com [lumiprobe.com]
Solubility of 2-Butoxy-5-methylphenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-Butoxy-5-methylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an important organoboron compound utilized as a versatile building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for screening and synthesis.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a comprehensive framework based on data from structurally analogous compounds. The principles and methodologies described herein are directly applicable for determining the solubility of the title compound and for predicting its behavior in common organic solvents.
Factors Influencing the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is governed by a combination of factors related to both the solute and the solvent:
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility. The introduction of an alkoxy group, such as the butoxy group in the target compound, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5] The methyl group further contributes to this trend.
-
Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar organic solvents.[6] Ethers and ketones are often excellent solvents for this class of compounds, while solubility is typically very low in nonpolar hydrocarbon solvents.[7][8]
-
Intermolecular Forces: The presence of hydroxyl groups on the boronic acid moiety allows for hydrogen bonding. Solvents that can act as hydrogen bond acceptors (e.g., ethers, ketones) can effectively solvate the molecule, enhancing solubility.
-
Boroxine Formation: A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which can complicate solubility measurements.[7]
Quantitative Solubility Data for Phenylboronic Acid Analogs
To provide a quantitative perspective, the following tables summarize the experimentally determined solubility for isomers of isobutoxyphenylboronic acid, which are close structural analogs of this compound. The data is presented as the mole fraction (x) of the solute at saturation in various organic solvents at different temperatures. This information serves as a valuable proxy for estimating the solubility of the target compound.
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5][9]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.125 | 0.015 | 0.012 |
| 303.15 | 0.175 | 0.025 | 0.020 | |
| 313.15 | 0.240 | 0.040 | 0.032 | |
| 323.15 | 0.320 | 0.060 | 0.050 | |
| Methylcyclohexane | 293.15 | 0.003 | 0.001 | < 0.001 |
| 303.15 | 0.005 | 0.002 | 0.001 | |
| 313.15 | 0.009 | 0.003 | 0.002 | |
| 323.15 | 0.015 | 0.005 | 0.004 |
Data sourced from studies on isobutoxyphenylboronic acids, which provide a strong indication of the expected solubility behavior for this compound.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for experimentally determining the solubility of this compound in organic solvents.
Protocol 1: Dynamic (Synthetic) Method for Solubility Determination
This method is widely used for determining the solubility of boronic acids and involves identifying the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[5][7]
Methodology:
-
Sample Preparation: Prepare a series of biphasic samples with known compositions of this compound and the desired organic solvent in sealed vials. The mole fraction of the solute should be accurately determined (e.g., to 0.0002).
-
Heating and Observation: Place the vial in a temperature-controlled apparatus. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.
-
Equilibrium Point Detection: Continuously monitor the sample's turbidity. The solid-liquid equilibrium point is defined as the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or, more accurately, by measuring the intensity of a light beam passing through the sample with a luminance probe.[8][10]
-
Data Collection: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific mole fraction.
-
Solubility Curve Generation: Repeat the procedure for samples with different compositions to generate a solubility curve (temperature vs. mole fraction).
Caption: Workflow for the Dynamic Solubility Determination Method.
Protocol 2: Thermodynamic (Shake-Flask) Method
This classic method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[11]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials securely and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess, undissolved solid remains at the end of this period.
-
Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to pellet the solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Prepare a calibration curve using standards of known concentrations. Use the calibration curve to calculate the concentration of the boronic acid in the saturated supernatant, which represents its thermodynamic solubility in that solvent at that temperature.
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a process fundamental to drug discovery and materials science.[1][12] The reaction typically involves a palladium catalyst, a base, and the coupling of the boronic acid with an aryl or vinyl halide/triflate.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or CsF, 2.0 eq).[2][13]
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1). The solubility of the boronic acid is crucial for ensuring a homogeneous reaction mixture.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 85-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide on the Discovery and History of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Butoxy-5-methylphenylboronic acid, a valuable building block in organic synthesis. Due to the limited direct historical information available on its specific discovery, this document outlines a plausible and scientifically supported synthesis pathway based on established chemical principles. Detailed experimental protocols for each synthetic step are provided, drawing from analogous and well-documented reactions. Furthermore, this guide presents key physicochemical properties and characterization data essential for its application in research and development. The logical workflow of its synthesis is also visualized to facilitate a deeper understanding of the process.
Introduction
This compound, with the CAS Number 480438-72-0, is an organoboron compound that has gained utility in various fields of chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a butoxy and a methyl group on the phenyl ring, allows for the introduction of this specific substituted aryl moiety into more complex molecules, a common strategy in the development of pharmaceuticals and advanced materials. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis can be logically deduced from fundamental and widely practiced organic chemistry reactions. This guide will detail a likely synthetic route, providing comprehensive experimental procedures and characterization data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 480438-72-0 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | Solid |
| Melting Point | 85-90 °C |
| SMILES String | CCCCOc1ccc(C)cc1B(O)O |
| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 |
| InChI Key | MIFKETUXFNRADI-UHFFFAOYSA-N |
Plausible Synthesis Pathway
The synthesis of this compound can be logically achieved through a two-step process, beginning with the preparation of the aryl bromide precursor, followed by the formation of the boronic acid via a Grignard reaction. This synthetic strategy is a common and effective method for the preparation of various arylboronic acids.
A diagram illustrating the proposed synthetic workflow is provided below.
Experimental Protocols
The following sections provide detailed experimental procedures for the plausible synthesis of this compound. These protocols are based on well-established synthetic methodologies for similar compounds.
Step 1: Synthesis of 1-Bromo-2-butoxy-5-methylbenzene
This step involves the alkylation of 2-Bromo-5-methylphenol with 1-bromobutane via the Williamson ether synthesis.[1][2][3][4][5]
Materials:
-
2-Bromo-5-methylphenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension and add 1-bromobutane (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-butoxy-5-methylbenzene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the formation of a Grignard reagent from 1-bromo-2-butoxy-5-methylbenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.
Materials:
-
1-Bromo-2-butoxy-5-methylbenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, place a solution of 1-bromo-2-butoxy-5-methylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization Data
While a comprehensive set of publicly available spectra for this compound is limited, the following table summarizes expected and reported characterization data.
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (3H, m, ~6.8-7.8 ppm), -OCH₂- (2H, t, ~4.0 ppm), -CH₂- (2H, m, ~1.8 ppm), -CH₂- (2H, m, ~1.5 ppm), Ar-CH₃ (3H, s, ~2.3 ppm), -CH₃ (3H, t, ~1.0 ppm), B(OH)₂ (2H, br s). |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~110-160 ppm), -OCH₂- (~68 ppm), -CH₂- (~31 ppm), -CH₂- (~19 ppm), Ar-CH₃ (~20 ppm), -CH₃ (~14 ppm). |
| Mass Spec. | Expected [M+H]⁺: 209.13. |
Applications in Synthesis
The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.
A generalized scheme for a Suzuki-Miyaura coupling reaction involving this compound is presented below.
This versatile reaction has been employed in the synthesis of a wide range of complex organic molecules, including biologically active compounds and functional materials.
Conclusion
This compound is a valuable synthetic intermediate. While its specific discovery and developmental history are not extensively documented, its synthesis can be reliably achieved through a well-understood, two-step sequence involving a Williamson ether synthesis followed by a Grignard reaction and borylation. The detailed protocols and characterization data provided in this guide offer a solid foundation for the synthesis and application of this compound in various research and development endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolkit is undeniable.
References
Potential Research Areas for 2-Butoxy-5-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxy-5-methylphenylboronic acid is a substituted arylboronic acid with significant potential in various fields of chemical and biomedical research. Its unique structural features—a lipophilic butoxy group and an electron-donating methyl group on the phenyl ring—make it an attractive candidate for applications in organic synthesis, materials science, and drug discovery. This technical guide provides an in-depth overview of potential research areas for this compound, including detailed experimental protocols and data presented for comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 480438-72-0 | [1] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | [1] |
| Melting Point | 85-90 °C | [1] |
| Appearance | Solid | [1] |
| SMILES | CCCCOc1ccc(C)cc1B(O)O | [1] |
| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-4-methylphenol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar alkoxy-substituted phenylboronic acids.
Step 1: Synthesis of 1-Bromo-2-butoxy-5-methylbenzene
-
To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 1-bromobutane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-butoxy-5-methylbenzene.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2-butoxy-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectral Characterization (Illustrative)
Table 2: Illustrative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | Ar-H |
| 7.05 | d | 1H | Ar-H |
| 6.85 | s | 1H | Ar-H |
| 5.50 | br s | 2H | B(OH)₂ |
| 4.00 | t | 2H | -OCH₂- |
| 2.30 | s | 3H | -CH₃ |
| 1.80 | m | 2H | -CH₂- |
| 1.50 | m | 2H | -CH₂- |
| 0.95 | t | 3H | -CH₃ |
Table 3: Illustrative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | Ar-C-O |
| 138.0 | Ar-C |
| 132.0 | Ar-C-B |
| 130.0 | Ar-CH |
| 120.0 | Ar-CH |
| 115.0 | Ar-CH |
| 68.0 | -OCH₂- |
| 31.0 | -CH₂- |
| 21.0 | Ar-CH₃ |
| 19.0 | -CH₂- |
| 14.0 | -CH₃ |
Table 4: Illustrative IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1610, 1500 | C=C stretch (aromatic) |
| 1350 | B-O stretch |
| 1250 | C-O stretch (ether) |
Potential Research Area 1: Organic Synthesis - Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of C-C bonds. The electron-donating nature of the butoxy and methyl groups is expected to enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
In a Schlenk flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Quantitative Data
While specific yield data for Suzuki couplings involving this compound is not available, Table 5 provides illustrative yields for similar substituted phenylboronic acids to guide expectations.[4]
Table 5: Illustrative Yields for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides
| Phenylboronic Acid | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 2-Methoxyphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
Potential Research Area 2: Drug Discovery and Development
The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Phenylboronic acids are known to interact with various biological targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[5][6][7][8] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, are known to inhibit the NF-κB pathway.[9]
Caption: The canonical NF-κB signaling pathway and potential points of inhibition.
Research Proposal: Investigate the inhibitory activity of this compound and its derivatives against key components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the proteasome. This could involve in vitro enzyme assays and cell-based reporter assays.
Targeting Sialic Acid on Cancer Cells
Phenylboronic acids are known to form reversible covalent bonds with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery or for the development of cancer-specific imaging agents.
Research Proposal: Synthesize fluorescently-labeled or drug-conjugated derivatives of this compound and evaluate their binding affinity and selectivity for sialic acid-expressing cancer cell lines. The lipophilic butoxy group may enhance cell membrane permeability and interaction.
Illustrative Biological Activity Data
While no biological data is currently available for this compound, Table 6 presents data for other phenylboronic acid derivatives to illustrate the potential for biological activity.
Table 6: Illustrative Biological Activity of Phenylboronic Acid Derivatives
| Compound | Target | Activity | IC₅₀ / Kᵢ | Reference |
| Bortezomib | 20S Proteasome | Inhibition | Kᵢ = 0.6 nM | [10] |
| [2-(2-carboxyvinyl)-phenyl]boronic acid | GES-5 β-lactamase | Inhibition | Kᵢ = 0.11 µM | [5] |
| JSH-23 | NF-κB | Transcriptional Inhibition | IC₅₀ = 7.1 µM | [10] |
Conclusion
This compound is a versatile building block with considerable potential for further research and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of a wide range of novel compounds. Furthermore, its structural features suggest promising applications in drug discovery, particularly in the development of inhibitors for signaling pathways like NF-κB and as a targeting moiety for cancer cells. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]
- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][4][5] Boronic acids and their derivatives are crucial in the synthesis of biologically active molecules and are even used directly as FDA-approved drugs.[6][7][8]
2-Butoxy-5-methylphenylboronic acid is a valuable building block for introducing a sterically hindered and electronically distinct phenyl moiety into target molecules. The butoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. However, the steric hindrance of the ortho-butoxy group can present challenges in achieving high yields in Suzuki coupling reactions, often requiring careful optimization of catalysts, ligands, and reaction conditions.[9][10][11] This document provides a detailed protocol for the Suzuki coupling of this compound with a representative aryl halide, along with relevant data and diagrams to guide researchers in their synthetic endeavors.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The data presented here is representative and based on literature precedents for sterically hindered boronic acids. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Parameters for Suzuki Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 70-80 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-75 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 480438-72-0 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Melting Point | 85-90 °C |
| Appearance | Solid |
Experimental Protocols
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][3][4][12] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-butoxy-5-methylphenylboronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl molecules, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein offer a foundation for the development of robust and efficient synthetic routes.
The biaryl motif is a prevalent structural feature in many pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura reaction is a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls.[2] The reaction's success with sterically demanding substrates, such as this compound, often relies on the careful selection of the palladium catalyst, ligand, base, and solvent system.
Catalyst System Selection
The choice of the catalyst system is critical for achieving high yields and reaction efficiency, especially with sterically hindered coupling partners.
-
Palladium Precatalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligand: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Examples of effective ligands include Sphos, XPhos, and RuPhos.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.
Applications in Medicinal Chemistry
Biaryl structures derived from this compound are valuable scaffolds in drug discovery. The substitution pattern of this boronic acid can lead to molecules with specific three-dimensional conformations that are suitable for binding to biological targets. While specific signaling pathways for derivatives of this particular boronic acid are not extensively documented in publicly available literature, the resulting biaryl cores are known to be explored as:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme.
-
GPCR Ligands: The conformational rigidity of biaryls can be advantageous for achieving high-affinity and selective binding to G-protein coupled receptors.
-
Enzyme Inhibitors: The biaryl motif can serve as a key structural element in the design of inhibitors for various enzymes implicated in disease.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Solvents should be degassed prior to use to remove dissolved oxygen.
-
Glassware should be oven-dried or flame-dried before use to remove moisture.
-
Caution should be exercised when handling palladium catalysts and phosphine ligands, as they can be toxic and air-sensitive.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol describes a representative procedure for the coupling of this compound with 4-bromotoluene to synthesize 2'-butoxy-5'-methyl-4-methyl-1,1'-biphenyl.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
Table 1: Reaction Components for Suzuki-Miyaura Coupling
| Component | Role | Chemical | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Aryl Halide | Electrophile | 4-Bromotoluene | 171.04 | 1.0 | 171 mg |
| Boronic Acid | Nucleophile | This compound | 208.08 | 1.2 | 250 mg |
| Catalyst | Precatalyst | Palladium(II) acetate | 224.49 | 0.02 | 4.5 mg |
| Ligand | Catalyst Ligand | SPhos | 410.51 | 0.04 | 16.4 mg |
| Base | Activator | Potassium phosphate | 212.27 | 2.0 | 425 mg |
| Solvent 1 | Solvent | 1,4-Dioxane | 88.11 | - | 5 mL |
| Solvent 2 | Co-solvent | Water | 18.02 | - | 1 mL |
Table 2: Effect of Catalyst System on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 24 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 75 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 |
Note: The data in this table are representative and based on typical yields for similar sterically hindered Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Visualizations
References
Application Notes and Protocols for Cross-Coupling Reactions of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential cross-coupling partners for 2-Butoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this document presents detailed, representative protocols for key cross-coupling reactions based on established methods for structurally similar 2-alkoxy-5-alkylphenylboronic acids. These protocols are intended to serve as a starting point for reaction optimization.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Arylboronic acids, such as this compound, are highly valuable coupling partners due to their stability, low toxicity, and broad functional group tolerance. The electron-donating nature of the butoxy and methyl groups on the phenyl ring can influence the reactivity of the boronic acid in these transformations.
This document outlines protocols for several key palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Chan-Lam reactions.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the cross-coupling of 2-alkoxy-5-alkylphenylboronic acids with various partners. These serve as a guideline for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of a Representative 2-Alkoxy-5-Alkylphenylboronic Acid with Aryl Halides
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |
Table 2: Sonogashira Coupling of a Representative 2-Alkoxy-5-Alkylphenylboronic Acid with Terminal Alkynes
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 80 | 12 | 75-85 |
| 3 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 70 | 8 | 80-90 |
Table 3: Chan-Lam Amination of a Representative 2-Alkoxy-5-Alkylphenylboronic Acid with N-Nucleophiles
| Entry | Amine/Amide Partner | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | 25 | 48 | 70-80 |
| 2 | Morpholine | Cu(OTf)₂ (15) | Et₃N | MeCN | 50 | 24 | 65-75 |
| 3 | Benzamide | CuI (10) | K₂CO₃ | DMF | 100 | 18 | 60-70 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10:3:2, 15 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen).
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine, 3.0 mmol)
-
Solvent (e.g., THF, 10 mL)
-
Schlenk flask, magnetic stirrer, and inert gas supply.
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 3: Chan-Lam Amination
This protocol provides a general method for the copper-catalyzed amination of this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Amine or amide (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 20 mol%)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
-
Reaction vial with a stir bar.
-
-
Procedure:
-
To a reaction vial, add this compound, the amine or amide, and copper(II) acetate.
-
Add the solvent and the base.
-
Stir the reaction mixture, open to the air, at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described cross-coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The synthesis of these compounds is a critical endeavor in organic chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for constructing carbon-carbon bonds between aromatic rings.[1][4][5] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide offers high functional group tolerance and generally proceeds under mild conditions.[1][4]
2-Butoxy-5-methylphenylboronic acid is a valuable building block for introducing a substituted phenyl ring into a target molecule. The butoxy and methyl groups can influence the electronic and steric properties of the resulting biaryl compound, which in turn can modulate its biological activity. These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is illustrative and based on established results for structurally similar alkoxy-substituted phenylboronic acids.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90% |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 10 | ~88% |
| 3 | 4-Bromobenzotrifluoride | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~92% |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~85% |
| 5 | 4-Chlorotoluene | Pd(OAc)₂/cataCXium A (2) | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~75% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly useful reagent for the synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries.[1][6][7] The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this substituted phenyl moiety into a variety of molecular scaffolds. The protocols and data presented herein serve as a valuable guide for researchers in the development of novel chemical entities. The versatility of this reaction allows for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Butoxy-5-methylphenylboronic Acid in Medicinal Chemistry
Preliminary Note: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for 2-Butoxy-5-methylphenylboronic acid . The information presented herein is based on the well-established roles of analogous arylboronic acids in drug discovery and provides a general framework for investigating the potential of this specific compound. The protocols and data are representative examples from studies on similar boronic acid-containing molecules.
Introduction to Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry. Their utility stems from two primary areas: as key building blocks in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, and as pharmacophores that can act as enzyme inhibitors.[1] The boronic acid moiety is a bioisostere of the carboxylic acid group and can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[2][3] This has led to the development of several FDA-approved drugs containing a boronic acid warhead, such as the proteasome inhibitor bortezomib.[2][4][5][6]
The compound this compound possesses a substitution pattern that could be explored for various therapeutic targets. The lipophilic butoxy group and the methyl group can influence pharmacokinetic properties and binding interactions with target proteins.
Potential Therapeutic Applications
Based on the activities of structurally related phenylboronic acids, this compound could be investigated for several applications:
-
Anticancer Agents: As inhibitors of enzymes like the proteasome or histone deacetylases (HDACs).[4]
-
Enzyme Inhibitors: Targeting a wide range of enzymes, including serine proteases and phosphodiesterases.[4][7]
-
Antibacterial Agents: Exploring novel mechanisms of action against bacterial enzymes.[6]
Hypothetical Screening Workflow
A typical workflow to investigate the medicinal chemistry potential of a novel compound like this compound is outlined below.
Caption: General workflow for the evaluation of a novel boronic acid in medicinal chemistry.
Experimental Protocols
The following are general, representative protocols that would be adapted to investigate this compound.
Protocol 1: Synthesis of Arylboronic Acids
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[3]
Materials:
-
2-Butoxy-5-methylbromobenzene (starting material)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Add a solution of 2-Butoxy-5-methylbromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate Grignard reagent formation.
-
After the Grignard reagent has formed, cool the reaction mixture to -78 °C.
-
Slowly add triisopropyl borate to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Representative Data Presentation
While no specific data exists for this compound, the following table illustrates how data for a series of hypothetical analogs could be presented.
| Compound ID | R1 | R2 | IC50 (µM) on MCF-7 Cells |
| Hypothetical-1 | -OCH2CH2CH2CH3 | -CH3 | To be determined |
| Hypothetical-2 | -OCH3 | -CH3 | 15.2 |
| Hypothetical-3 | -OCH2CH3 | -CH3 | 10.8 |
| Hypothetical-4 | -OCH2CH2CH3 | -CH3 | 8.5 |
Signaling Pathway Diagram
Boronic acid-containing proteasome inhibitors like bortezomib function by inhibiting the 26S proteasome, which leads to the accumulation of ubiquitinated proteins. This disrupts cellular homeostasis and can induce apoptosis, particularly in cancer cells.
Caption: Hypothetical mechanism of action for a boronic acid inhibitor targeting the proteasome.
Conclusion
While this compound is not a well-characterized compound in medicinal chemistry literature, its structure suggests potential for development as a therapeutic agent, likely as an enzyme inhibitor. The protocols and workflows described provide a general framework for the synthesis, screening, and evaluation of this and other novel boronic acids for medicinal applications. Further research is required to determine its specific biological activities and therapeutic potential.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Butoxy-5-methylphenylboronic Acid in the Synthesis of Novel MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MEK) inhibitors have emerged as a critical class of targeted therapies in oncology, particularly for cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway. The development of novel MEK inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing effort in medicinal chemistry. One key synthetic strategy for constructing the core scaffolds of many kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction. This application note details the use of 2-Butoxy-5-methylphenylboronic acid as a crucial building block in the synthesis of a potent, pyrimidine-based MEK inhibitor. The inclusion of the 2-butoxy-5-methylphenyl moiety can enhance the inhibitor's interaction with the allosteric binding site of the MEK enzyme, potentially leading to improved biological activity.
MEK Signaling Pathway and Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Inhibition of MEK represents a key therapeutic intervention point to block this oncogenic signaling.
Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of MEK inhibition.
Synthesis of a Pyrimidine-Based MEK Inhibitor
The synthesis of the target MEK inhibitor involves a key Suzuki-Miyaura cross-coupling reaction between a functionalized pyrimidine core and this compound.
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of the target MEK inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine with this compound.
Materials:
-
4-(2-chloro-5-iodopyrimidin-4-yl)morpholine (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine, this compound, and potassium phosphate.
-
The flask is evacuated and backfilled with argon three times.
-
In a separate vial, dissolve Palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
The reaction mixture is heated to 80-100 °C and stirred vigorously under an argon atmosphere for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final MEK inhibitor.
Data Presentation
The following tables summarize the typical reaction parameters and the biological activity of the synthesized MEK inhibitor.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine |
| Reactant 2 | This compound |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Yield | 75-85% |
Table 2: Biological Activity of the Synthesized MEK Inhibitor
| Assay | IC₅₀ (nM) |
| MEK1 Enzyme Assay | 5 - 15 |
| MEK2 Enzyme Assay | 10 - 25 |
| Cellular p-ERK Inhibition | 20 - 50 |
| A375 (BRAF V600E) Cell Proliferation | 50 - 100 |
| HCT116 (KRAS G13D) Cell Proliferation | 100 - 200 |
Conclusion
The use of this compound in a Suzuki-Miyaura cross-coupling reaction provides an efficient route to a novel class of pyrimidine-based MEK inhibitors. The resulting compounds demonstrate potent enzymatic and cellular activity, highlighting the importance of the substituted phenyl moiety in achieving high-affinity binding to the MEK protein. The detailed protocol and representative data presented here serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.
Application Notes and Protocols: 2-Butoxy-5-methylphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established applications for 2-Butoxy-5-methylphenylboronic acid in materials science are limited in publicly available literature. The following application notes and protocols are based on the well-established use of structurally similar arylboronic acids in the synthesis of functional organic materials, particularly through Suzuki-Miyaura cross-coupling reactions. The provided data and protocols are illustrative and intended to serve as a foundational guide for research and development.
Introduction
This compound is an organoboron compound with potential as a valuable building block in the synthesis of advanced organic materials. The presence of the butoxy and methyl groups on the phenyl ring can influence the electronic properties and solubility of resulting materials. Its primary application in materials science is anticipated to be as a monomer in the synthesis of conjugated polymers for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boronic acid functional group allows for the formation of carbon-carbon bonds with aryl halides through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern polymer synthesis.[1][2][3]
Key Application: Synthesis of Conjugated Polymers for Organic Electronics
The principal application of this compound in materials science is as a monomer in Suzuki-Miyaura polymerization. This reaction enables the creation of long-chain conjugated polymers with alternating aromatic units. The incorporation of the 2-butoxy-5-methylphenyl moiety can enhance the solubility of the resulting polymer in organic solvents, facilitating solution-based processing for device fabrication. Furthermore, the electron-donating nature of the butoxy group can tune the electronic energy levels (HOMO/LUMO) of the polymer, which is critical for its performance in electronic devices.
Illustrative Polymerization Reaction
A representative application is the synthesis of a copolymer by reacting this compound with a dibromo-aromatic comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene. This would result in a poly(fluorene-co-(2-butoxy-5-methylphenylene)) copolymer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 480438-72-0 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Toluene) |
Table 2: Illustrative Data for a Representative Copolymer Synthesis
| Parameter | Illustrative Value |
| Comonomer | 2,7-dibromo-9,9-dioctylfluorene |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | Aqueous K₂CO₃ (2 M) |
| Solvent | Toluene |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
| Polymer Yield | ~85% |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol (determined by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 (determined by GPC) |
| Absorption Maximum (λₘₐₓ) in solution | ~380 nm |
| Photoluminescence Maximum (λₑₘ) in solution | ~420 nm |
Experimental Protocols
Protocol 1: General Synthesis of this compound
While commercially available, a general synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Materials:
-
1-Bromo-2-butoxy-5-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-bromo-2-butoxy-5-methylbenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture. Stir for 1 hour at -78 °C to form the aryllithium reagent.
-
Add triisopropyl borate dropwise to the solution, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Polymerization for Copolymer Synthesis
This protocol describes the synthesis of a poly(fluorene-co-(2-butoxy-5-methylphenylene)) copolymer.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask, combine this compound (1.05 equivalents), 2,7-dibromo-9,9-dioctylfluorene (1.00 equivalent), and the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene to the flask to dissolve the monomers and catalyst.
-
Add the degassed 2 M aqueous solution of K₂CO₃ to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under the inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and deionized water to remove residual catalyst and salts.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and reprecipitate into methanol.
-
Filter and dry the purified polymer under vacuum.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and UV-Vis and photoluminescence spectroscopy for optical properties.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura polymerization.
References
Application Notes and Protocols for Suzuki Reaction with 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The formation of biaryl scaffolds is a key application, as these structures are prevalent in a vast array of biologically active compounds.
2-Butoxy-5-methylphenylboronic acid is a valuable building block for introducing a substituted phenyl moiety into a target molecule. The butoxy and methyl substituents offer handles for modulating the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical considerations in drug design. This document provides a detailed step-by-step guide for performing a Suzuki reaction using this compound, including recommended reaction conditions, a general experimental protocol, and expected outcomes with various aryl halides.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a range of aryl halides. The data is compiled based on established principles of Suzuki-Miyaura reactions and literature precedents for structurally similar boronic acids. Actual yields may vary depending on the specific substrate and optimized reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 10 | ~92 |
| 3 | 4-Chlorotoluene | Pd(dba)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~78 |
| 5 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂/PPh₃ (2) | Na₂CO₃ | DMF/H₂O | 90 | 8 | ~95 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., Toluene, Ethanol)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Boronic acids can be irritating to the eyes and respiratory system. Avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add the anhydrous solvents and degassed water via syringe. A typical solvent system is a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: A step-by-step workflow for the Suzuki cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Butoxy-5-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-butoxy-5-methylphenylboronic acid with a variety of aryl halides. This reaction is a powerful and versatile tool for the synthesis of unsymmetrical biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and are intended to serve as a starting point for reaction optimization and scale-up.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[3]
The use of this compound allows for the introduction of a substituted phenyl ring, which can be a key building block in the synthesis of complex molecules. The butoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the resulting biaryl product, potentially impacting its biological activity or material properties.
Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is dependent on several key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For the coupling of this compound, a sterically hindered and electron-rich boronic acid, careful selection of these parameters is crucial for achieving high yields and purity.
Table 1: Recommended Reaction Conditions for the Coupling of this compound with Aryl Halides
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for aryl bromides and iodides. For less reactive aryl chlorides, a more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand, is recommended. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For challenging couplings, particularly with aryl chlorides, the use of bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | An inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and should be optimized for specific substrates. K₃PO₄ and Cs₂CO₃ are often effective for sterically hindered substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used. The aqueous phase is necessary for the base to dissolve and activate the boronic acid. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide. Aryl iodides and bromides generally react at lower temperatures than aryl chlorides. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: General Procedure for the Coupling of this compound with Aryl Bromides and Iodides
This protocol provides a general starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (typically in a 4:1 to 10:1 v/v ratio) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for the Coupling of this compound with Aryl Chlorides
This protocol is recommended for the coupling of less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 v/v ratio) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the Celite pad with additional organic solvent.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Data Presentation
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides based on general principles and data from similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Expected Yields for the Coupling of this compound with Representative Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 90-98 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-85 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75-90 |
| 5 | 1-Chloro-2,4-dinitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65-80 |
Visualizations
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling experiment and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1] Their unique structural motif allows them to serve as versatile scaffolds in the design of therapeutics, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 2-Butoxy-5-methylphenylboronic acid. The presence of the electron-donating butoxy and methyl groups on the phenylboronic acid can influence its reactivity and the properties of the resulting biphenyl products.
Application Notes
The biphenyl scaffold is a privileged structure in drug discovery, with several approved drugs containing this moiety.[1] Substituted biphenyls derived from this compound are of particular interest for several reasons:
-
Modulation of Physicochemical Properties: The butoxy group can enhance the lipophilicity of the resulting biphenyl, which can be advantageous for cell membrane permeability and oral bioavailability. The methyl group provides a point for further structural modification.
-
Kinase Inhibitor Scaffolds: The biphenyl core can effectively mimic the hinge-binding motif of ATP in many protein kinases.[2] The substituents on the biphenyl rings can be tailored to achieve high potency and selectivity for specific kinase targets. For instance, many kinase inhibitors target the ATP-binding site, and the biphenyl structure can serve as a foundational element for designing such competitive inhibitors.[3]
-
Structural Diversity: The Suzuki-Miyaura coupling allows for the facile introduction of a wide variety of substituents on the second aryl ring by choosing the appropriate aryl halide, enabling the creation of large libraries of biphenyl analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a substituted biphenyl from this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromonitrobenzene, 4-bromoanisole, 3-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a round-bottom flask or Schlenk tube, condenser, and magnetic stirrer.
Procedure:
-
To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and actual results may vary.
Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Biphenyls
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromonitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 78 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 80 | 10 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of substituted biphenyls via the Suzuki-Miyaura coupling.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Butoxy-5-methylphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the successful application of 2-Butoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with this compound, a sterically hindered and electron-rich boronic acid.
Q1: I am observing low to no conversion to my desired biaryl product. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in Suzuki coupling reactions involving sterically hindered boronic acids like this compound can stem from several factors. The primary challenge is often the steric hindrance from the ortho-butoxy group, which can impede key steps in the catalytic cycle.
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective. The steric bulk of this compound requires a more robust catalytic system.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.
-
-
Ineffective Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.
-
Inappropriate Solvent: The solvent system must be able to dissolve all reaction components and be suitable for the chosen reaction temperature.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used. For particularly challenging couplings, consider a solvent system like toluene/ethanol/water or dioxane/water.
-
-
Low Reaction Temperature: The steric hindrance may necessitate higher temperatures to overcome the activation energy barrier.
-
Recommendation: If the reaction is sluggish at lower temperatures, gradually increase the temperature to 80-110 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Q2: I am observing significant formation of homocoupled products from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.
Potential Causes & Solutions:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Use of Pd(II) Precatalysts: While common, Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions.
-
Recommendation: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, in combination with an appropriate ligand. Alternatively, use air- and moisture-stable G3-palladacycle precatalysts that rapidly form the active catalytic species.
-
-
Slow Reaction Kinetics: If the desired cross-coupling is slow, the competing homocoupling pathway may become more prominent.
-
Recommendation: Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the rate of the desired Suzuki coupling.
-
Q3: My primary side product is the result of protodeboronation of the this compound. What steps can I take to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant challenge, especially with electron-rich boronic acids.
Potential Causes & Solutions:
-
Presence of Protic Solvents/Impurities: Water and other protic impurities can facilitate protodeboronation, particularly at elevated temperatures.
-
Recommendation: While a small amount of water is often necessary for the Suzuki coupling, using rigorously dried and degassed solvents is crucial. Anhydrous conditions can sometimes be beneficial, especially when using bases like potassium fluoride (KF).
-
-
Extended Reaction Times at High Temperatures: Prolonged exposure to high temperatures increases the likelihood of protodeboronation.
-
Recommendation: Optimize the reaction to proceed as quickly as possible. Employ a more active catalyst system that allows for lower reaction temperatures or shorter reaction times.
-
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently more prone to this side reaction.
-
Recommendation: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can be more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A1: For a new Suzuki coupling with this compound, a good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich ligand, a strong base, and an appropriate solvent system. Based on protocols for structurally similar compounds, the following conditions are recommended:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or a Buchwald G3 precatalyst (e.g., XPhos Pd G3) (1-3 mol%).
-
Ligand: If not using a precatalyst, a bulky biarylphosphine ligand like XPhos or SPhos (1.2-2.4 equivalents relative to palladium).
-
Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v).
-
Temperature: 80-100 °C.
-
Reactant Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) relative to the aryl halide.
Q2: How does the choice of aryl halide (I, Br, Cl) affect the reaction conditions?
A2: The reactivity of the aryl halide significantly impacts the ease of the Suzuki coupling, following the general trend: I > Br > OTf >> Cl.
-
Aryl Iodides and Bromides: These are generally more reactive and can often be coupled under the standard conditions mentioned above.
-
Aryl Chlorides: As the least reactive aryl halides, they typically require more forcing conditions. This includes using more electron-rich and bulky ligands (e.g., SPhos, RuPhos, or NHC ligands), stronger bases, and potentially higher temperatures to facilitate the challenging oxidative addition step.[4]
Q3: Can I run this reaction under air, or is an inert atmosphere essential?
A3: An inert atmosphere (Nitrogen or Argon) is highly recommended for Suzuki coupling reactions. Oxygen can lead to the degradation of the phosphine ligands and promote the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product. For reproducible and high-yielding results, it is crucial to degas all solvents and run the reaction under an inert atmosphere.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki coupling reactions of a structurally similar compound, 2-ethoxy-5-methoxyphenylboronic acid, with various aryl halides. These conditions serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Reaction Parameters for Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic acid [5]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 12 | ~92 |
| 3 | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~92 |
| 4 | 4-Bromoaniline | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
Table 2: Comparison of Bases for a Generic Suzuki Coupling
This table illustrates the effect of different bases on the yield of a typical Suzuki coupling reaction.
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Na₂CO₃ | 2.0 | DMF/H₂O (1:1) | 80 | Moderate | A standard, often effective base.[3] |
| 2 | K₂CO₃ | 2.0 | Toluene/EtOH/H₂O | 100 | Good | A commonly used and effective base.[5] |
| 3 | K₃PO₄ | 2.0 | 1,4-Dioxane/H₂O | 90 | Excellent | Often provides higher yields for challenging substrates.[2] |
| 4 | Cs₂CO₃ | 2.0 | Dioxane | 90 | Excellent | A strong and highly effective base, particularly for hindered substrates.[5] |
| 5 | KF | 3.0 | THF (anhydrous) | 70 | Good | A milder option, useful for base-sensitive functional groups. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.5 M concentration with respect to the aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
Troubleshooting low yield in Suzuki coupling with 2-Butoxy-5-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 2-Butoxy-5-methylphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues users might encounter, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the primary causes?
Answer: Low yields with this compound, an electron-rich and sterically hindered substrate, often stem from several factors.[1][2] The main challenges include:
-
Steric Hindrance: The bulky 2-butoxy group can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]
-
Catalyst Deactivation: The oxygen of the butoxy group can coordinate with the palladium center, potentially leading to catalyst deactivation.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) before the desired cross-coupling can occur.[3] This is common with electron-rich boronic acids.[3]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent.[1][4] Standard conditions like Pd(PPh₃)₄ may be ineffective for this hindered substrate.[1]
Question 2: I am observing a significant amount of the benzofuran byproduct and my starting material is being consumed. What is happening and how can I minimize it?
Answer: The formation of benzofuran indicates that protodeboronation is a major competing reaction pathway.[3] The electron-donating butoxy group makes the ipso-carbon more susceptible to protonolysis. To mitigate this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled, anhydrous, and degassed solvents.[6]
-
Choose the Right Base: A weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like NaOH or KOH, which introduce water and can accelerate protodeboronation.[3][7]
-
Use a Boronic Ester: Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate.[8][9] These are generally more stable and less prone to protodeboronation, releasing the boronic acid slowly under the reaction conditions.[9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.[6][10]
Question 3: What are the optimal catalyst and ligand combinations for coupling the sterically hindered this compound?
Answer: For sterically demanding Suzuki couplings, standard catalysts are often inefficient.[1] The key is to use a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]
Recommended Catalyst Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for hindered substrates.[1] They accelerate reductive elimination and stabilize the active catalyst.
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be very effective.
-
Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility by ensuring the efficient generation of the active Pd(0) species.[3]
| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos or XPhos | Highly active for sterically hindered and electron-rich partners.[1] | 1-3% Pd, 1.1-1.2 eq. Ligand to Pd |
| Pd(OAc)₂ / RuPhos | Excellent for challenging couplings, often providing high turnover numbers. | 1-3% Pd, 1.1-1.2 eq. Ligand to Pd |
| XPhos Pd G3 Pre-catalyst | Air- and moisture-stable pre-catalyst, providing reliable results.[3] | 1-3% |
Question 4: How can I select the most effective base and solvent for this reaction?
Answer: The base and solvent are not independent choices; they work together to influence the reaction's success.
Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[7][11]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings, especially when protodeboronation is a concern.[3] It is a strong enough base but is not nucleophilic and has low solubility in many organic solvents, which can be beneficial.
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly in polar aprotic solvents.[6]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[4]
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. It should also be thoroughly degassed to prevent catalyst oxidation.
-
Aprotic Solvents: Dioxane, THF, and Toluene are excellent choices.[6] They are often used with a small amount of water (e.g., 4:1 or 9:1 organic:water) to help dissolve the inorganic base.[6]
-
Polar Aprotic Solvents: DMF can be effective but can be difficult to remove and may require higher temperatures.[6]
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ | Dioxane, Toluene, THF[3] | Excellent for minimizing protodeboronation.[3] |
| Cs₂CO₃ | Dioxane, THF[6] | Highly effective but more expensive. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[6] | A standard, cost-effective option. The aqueous phase helps dissolve the base. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). Add this solid mixture to the Schlenk flask against the positive flow of inert gas.[3] Alternatively, add the pre-catalyst directly.
-
Solvent Addition: Seal the flask with a septum. Add the anhydrous, degassed solvent (e.g., 10 mL of Dioxane) via syringe.[3]
-
Inert Atmosphere: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[4]
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.[10][13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
Frequently Asked Questions (FAQs)
Q: At what temperature should I run my reaction? A: The optimal temperature depends on the specific substrates, catalyst, and solvent. Generally, these reactions require heating, often in the range of 80-110 °C.[12] If the reaction is sluggish, a moderate increase in temperature may improve the yield, but excessive heat can lead to catalyst decomposition and increased side reactions.[12]
Q: How can I monitor the progress of my reaction? A: Reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-heating. Thin-Layer Chromatography (TLC) is a simple and cost-effective method.[10] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[14] Taking aliquots at regular time intervals (e.g., every hour) will provide a clear reaction profile.[13]
Q: Does the purity of the this compound matter? A: Absolutely. Boronic acids can degrade over time, often forming boroxines (cyclic anhydrides) upon dehydration.[15] This can affect the stoichiometry of the reaction. It is also possible for boronic acids to undergo protodeboronation during storage.[16] Always use high-purity boronic acid from a reliable supplier and store it in a cool, dark, and dry place. If in doubt, check the purity by NMR before use.
Q: What is the ideal ratio of boronic acid to aryl halide? A: A slight excess of the boronic acid is typically used to ensure complete consumption of the (often more expensive) aryl halide. A ratio of 1.1 to 1.5 equivalents of the boronic acid to 1.0 equivalent of the aryl halide is a common starting point.
Q: My reaction mixture turned black. Is the catalyst dead? A: The formation of a black precipitate, often called "palladium black," can indicate catalyst decomposition or aggregation. While some active catalyst may remain in solution, significant precipitation is a sign of a problem. This can be caused by impurities, excessive heat, or an inappropriate ligand-to-metal ratio. Using robust ligands, like the Buchwald dialkylbiaryl phosphines, can help stabilize the catalyst and prevent this from occurring.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. azom.com [azom.com]
- 14. vapourtec.com [vapourtec.com]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: 2-Butoxy-5-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during chemical reactions involving 2-Butoxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most frequently encountered side products in reactions involving this compound, particularly in cross-coupling reactions like Suzuki-Miyaura and Chan-Lam couplings, are the result of three primary side reactions: protodeboronation, homocoupling, and oxidation.
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is a chemical process where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of this compound, this results in the formation of 1-butoxy-4-methylbenzene. This undesired side reaction is often promoted by factors such as the presence of moisture, high temperatures, and the pH of the reaction medium, being particularly problematic under basic conditions typically used in Suzuki-Miyaura couplings.[1][2]
Q3: What is homocoupling and what are its causes?
A3: Homocoupling is a side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl. For this compound, this yields 2,2'-dibutoxy-5,5'-dimethyl-1,1'-biphenyl. This side product is commonly observed in copper-catalyzed reactions and can also occur in palladium-catalyzed couplings.[3][4] The presence of oxidants, such as air (oxygen), or incomplete reduction of the palladium(II) precatalyst to the active palladium(0) species can promote homocoupling.[5][6]
Q4: Can this compound degrade during storage?
A4: Yes, like many boronic acids, this compound can degrade over time. A common degradation pathway is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[7] This process is often reversible in the presence of water. To ensure the reagent's quality, it is crucial to store it in a tightly sealed container in a dry and cool environment, preferably under an inert atmosphere.[8]
Troubleshooting Guides
Problem 1: Low yield of the desired product with a major byproduct identified as 1-butoxy-4-methylbenzene.
-
Question: My Suzuki-Miyaura reaction has a low yield, and the main impurity has a mass corresponding to the starting boronic acid minus the boronic acid group. What is happening and how can I mitigate this?
-
Answer: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][9] This side reaction consumes your boronic acid, leading to lower yields of the desired cross-coupled product.
Possible Causes & Solutions:
-
Excessive Base or Water: The presence of a strong base and water can accelerate protodeboronation.[2]
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time, but it can significantly suppress the side reaction.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the consumption of the limiting reagent can lead to the degradation of the excess boronic acid.
-
Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material (typically the aryl halide) is consumed.
-
-
Problem 2: An unexpected high-molecular-weight impurity is observed, corresponding to the dimer of the boronic acid.
-
Question: I am observing a significant impurity with a mass double that of my aryl group from the boronic acid. What is this byproduct and how can I prevent its formation?
-
Answer: You are observing the formation of the homocoupled product, 2,2'-dibutoxy-5,5'-dimethyl-1,1'-biphenyl.[4] This occurs when two molecules of this compound couple with each other.
Possible Causes & Solutions:
-
Oxidative Conditions: The reaction is often promoted by the presence of oxygen.[6]
-
Solution: Ensure the reaction is thoroughly degassed by bubbling an inert gas (like argon or nitrogen) through the solvent before adding the catalyst and reagents. Maintain the reaction under an inert atmosphere.
-
-
Catalyst Choice (Especially for Chan-Lam Reactions): Copper catalysts, which are standard for Chan-Lam couplings, are also known to promote the homocoupling of boronic acids.[3][11]
-
Solution: In the context of palladium-catalyzed reactions, ensure the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species. The presence of residual Pd(II) can facilitate homocoupling.[6] Careful selection of ligands and additives can sometimes minimize this side reaction.
-
-
Problem 3: A polar impurity, identified as 2-butoxy-5-methylphenol, is complicating purification.
-
Question: My crude product contains a polar impurity that I've identified as the corresponding phenol of my boronic acid. How is this forming?
-
Answer: This side product is formed through the oxidation of the carbon-boron bond.[12] The boronic acid moiety is susceptible to oxidation, which converts it into a hydroxyl group, yielding 2-butoxy-5-methylphenol.[8]
Possible Causes & Solutions:
-
Presence of Oxidizing Agents: Exposure to air or the presence of other oxidizing species in the reaction mixture can lead to the formation of the phenol.
-
Solution: Similar to preventing homocoupling, degassing the reaction mixture and maintaining it under an inert atmosphere can help minimize oxidation. Avoid using reagents that are known to be strong oxidants unless they are essential for the desired transformation.
-
-
Summary of Side Products and Mitigation Strategies
| Side Product Name | Chemical Structure | Common Cause(s) | Suggested Mitigation Strategies |
| Protodeboronation Product | 1-Butoxy-4-methylbenzene | Excess base, water, high temperature, prolonged reaction time.[2] | Use anhydrous solvents, minimize base, run at lower temperatures, monitor reaction closely. |
| Homocoupling Product | 2,2'-Dibutoxy-5,5'-dimethyl-1,1'-biphenyl | Oxygen (air), inefficient catalyst activation (residual Pd(II)), copper catalysis.[3][6] | Degas reaction mixture thoroughly, maintain an inert atmosphere, ensure proper catalyst activation. |
| Oxidation Product | 2-Butoxy-5-methylphenol | Oxygen (air), presence of oxidizing agents.[8][12] | Degas reaction mixture, maintain an inert atmosphere. |
Visual Troubleshooting Guide
The following workflow can help diagnose and address common issues encountered in reactions with this compound.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in 1,4-dioxane.
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. The solvent can be degassed by bubbling the inert gas through it during this time.
-
Using a syringe, add the degassed 1,4-dioxane and water to the reaction vessel.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Pathway and Loci of Side Reactions
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction and indicates where the common side reactions typically originate.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-Butoxy-5-methylphenylboronic Acid Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Suzuki-Miyaura coupling products derived from 2-butoxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: The most common impurities include unreacted starting materials (the aryl halide and the boronic acid), the homocoupled byproduct of the boronic acid (5,5'-dimethyl-2,2'-dibutoxy-1,1'-biphenyl), and residual palladium catalyst.[1][2] The presence of oxygen can increase the formation of the homocoupled byproduct.[3][4] Additionally, protodeborylation, where the boronic acid group is replaced by a hydrogen atom, can occur, leading to 1-butoxy-4-methylbenzene.[5][6]
Q2: What is the essential first step after my Suzuki coupling reaction is complete?
A2: An aqueous work-up is the crucial first step. This procedure removes the bulk of inorganic salts (like the base used) and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine.[7][8]
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the organic extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its more water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[1]
Q4: Why is removing the residual palladium catalyst critical, and what are the best methods?
A4: For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is essential due to toxicity concerns and regulatory requirements.[1] Common methods include:
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated Pd(0).[9][10][11]
-
Metal Scavengers: These are materials like functionalized silica gels (e.g., with thiol groups) that chelate and bind soluble palladium species, allowing them to be removed by filtration.[1][12]
-
Activated Carbon: Can be used to adsorb soluble palladium, which is then filtered off.[13]
Q5: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A5: This is a common challenge in Suzuki coupling purifications. The following strategies can be effective:
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to maximize separation. It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone, dichloromethane/hexanes) to identify the optimal eluent for separation.[1][14]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method. The choice of solvent is key; ideally, the desired product should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurity remains in solution or is much less soluble.[15][16]
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from this compound coupling reactions.
| Problem | Symptom(s) | Potential Cause(s) | Suggested Solution(s) |
| Product is an Oil and Won't Crystallize | The purified product appears as a persistent oil, even after solvent removal. | 1. The presence of residual impurities (solvent, byproducts) is inhibiting crystallization. 2. The product is intrinsically an oil or has a very low melting point. | 1. Attempt further purification by high-performance liquid chromatography (HPLC) or meticulous column chromatography to remove trace impurities.[1] 2. If the product is inherently an oil, chromatography is the most appropriate final purification method. |
| Significant Amount of Homocoupled Byproduct | TLC/NMR/LC-MS analysis shows a major byproduct corresponding to the dimer of this compound. | 1. Presence of oxygen in the reaction mixture, which promotes homocoupling.[3][4] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its initial reduction to Pd(0).[3] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[3][7] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required to separate the product from the byproduct. |
| Product and Starting Material Co-elute | During column chromatography, the desired product and the starting aryl halide elute together, showing poor separation on TLC. | The polarity of the product and the starting aryl halide are very similar in the chosen solvent system. | 1. Test a wider range of solvent systems for TLC, exploring different polarities and solvent selectivities (e.g., using toluene or dichloromethane instead of ethyl acetate in combination with a nonpolar solvent like hexane).[1][14] 2. Use a shallower gradient during column chromatography to improve resolution.[1] |
| Residual Palladium Color in Product | The final product has a gray, black, or pinkish tint after chromatography. | Soluble palladium species were not fully removed by standard filtration or silica gel chromatography.[9] | 1. Filter the product solution through a pad of Celite.[10][11] 2. Treat the solution with a dedicated palladium scavenger or activated carbon, followed by filtration.[1][13] |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Method | Primary Application | Advantages | Disadvantages | Typical Recovery |
| Aqueous Work-up | Removal of inorganic salts, water-soluble reagents. | Simple, fast, removes bulk impurities. | Not effective for organic impurities. | >95% |
| Column Chromatography | Separation of compounds with different polarities. | Highly versatile, can separate complex mixtures. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | 60-95% |
| Recrystallization | Purification of solid products from soluble impurities. | Can provide very high purity in a single step, scalable. | Requires the product to be a stable solid; finding a suitable solvent can be challenging; yield can be variable.[15] | 50-90% |
| Preparative HPLC | High-resolution separation of difficult mixtures (e.g., similar polarity). | Excellent separation power for challenging purifications. | Expensive, limited sample load, requires specialized equipment. | 70-95% |
Table 2: Palladium Removal Methods
| Method | Catalyst Type | Typical Conditions | Removal Efficiency | Reference |
| Celite Filtration | Heterogeneous (e.g., Pd/C) or precipitated Pd(0) | Dilute mixture with solvent, pass through a 1-2 cm Celite pad. | >95% for insoluble Pd | [9][10] |
| Thiol-Functionalized Silica | Homogeneous (soluble Pd) | Stir solution with scavenger (1-5 wt%) for 1-24h at RT or elevated temp, then filter. | >98% | [1] |
| Activated Carbon | Homogeneous (soluble Pd) | Stir solution with activated carbon for several hours, then filter through Celite. | >95% | [13] |
Key Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per mmol of limiting reagent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x volume of organic layer).
-
A saturated aqueous solution of sodium bicarbonate (if unreacted boronic acid is a concern).
-
Brine (saturated NaCl solution) to aid in layer separation and remove residual water.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
Protocol 2: Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or EtOAc) and add silica gel (typically 2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder ("dry loading").
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (starting with the lowest polarity mixture). A typical column size is 50-100 times the mass of the crude product.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute: Begin eluting the column with the solvent system, starting with low polarity and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[8][17]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at high temperature and low solubility at room temperature or below.
-
Dissolution: Place the crude solid product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[15]
Mandatory Visualizations
Caption: General purification workflow for Suzuki coupling products.
Caption: Decision tree for separating products with similar polarity.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. reddit.com [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Preventing decomposition of 2-Butoxy-5-methylphenylboronic acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the decomposition of 2-Butoxy-5-methylphenylboronic acid during chemical reactions. The primary decomposition pathway for this and similar arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction can significantly lower the yield of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction with this compound is giving a low yield, and I suspect decomposition. What is the likely cause?
A1: The most common cause of low yields with arylboronic acids, particularly electron-rich ones like this compound, is protodeboronation.[1][2] This is the replacement of the boronic acid group with a hydrogen atom. Several factors can promote this undesired side reaction, including the choice of base, solvent, temperature, and the presence of water.[3][4]
Q2: How does the choice of base affect the stability of my boronic acid?
A2: The strength and type of base are critical. Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[3] It is often beneficial to use a milder base to minimize decomposition.
Q3: What role does the solvent play in the decomposition process?
A3: The solvent system can significantly impact the stability of the boronic acid. Protic solvents, especially water, can serve as a proton source for protodeboronation.[3] While some water is often necessary for the Suzuki-Miyaura coupling mechanism, excessive amounts can be detrimental. Running the reaction under anhydrous conditions, if compatible with your reaction, can suppress this decomposition pathway.
Q4: I am observing significant protodeboronation. What are the first troubleshooting steps I should take?
A4: When significant protodeboronation is observed, consider the following adjustments to your reaction conditions:
-
Base: Switch to a milder base. For example, if you are using sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), try potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Solvent: If possible, switch to anhydrous solvents. Ensure your solvents are properly dried and degassed.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of decomposition relative to the desired reaction.
-
Reaction Time: Shorter reaction times can minimize the exposure of the boronic acid to conditions that promote decomposition. Monitor your reaction closely to determine the optimal time.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, converting the boronic acid to a boronate ester can significantly improve its stability.[4][5] Common choices include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. These derivatives are generally more robust and can be stored for longer periods.[4] They often participate in "slow-release" strategies, where the active boronic acid is generated in situ during the reaction, keeping its concentration low and minimizing side reactions.[6]
Quantitative Data Summary
| Parameter | Condition A | Condition B | Expected % Protodeboronation | Rationale |
| Base | K₃PO₄ (strong) | K₂CO₃ (mild) | Higher with K₃PO₄ | Stronger bases accelerate protodeboronation.[3] |
| Solvent | Dioxane/H₂O (1:1) | Anhydrous Toluene | Higher with aqueous solvent | Water acts as a proton source for decomposition.[3] |
| Temperature | 100 °C | 80 °C | Higher at 100 °C | Higher temperatures can increase the rate of decomposition. |
| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | Higher with Boronic Acid | Boronate esters are generally more stable.[5][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane, with minimal necessary water)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound (or its pinacol ester), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Decomposition Pathway: Protodeboronation
Caption: General pathway for base-catalyzed protodeboronation.
Troubleshooting Workflow for Boronic Acid Decomposition
Caption: A decision-making workflow for troubleshooting decomposition.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection to minimize side reactions with 2-Butoxy-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst system to minimize side reactions during Suzuki-Miyaura cross-coupling experiments involving 2-butoxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] Homocoupling is the dimerization of the boronic acid to form 2,2'-dibutoxy-5,5'-dimethylbiphenyl. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.
Q2: How does the structure of this compound contribute to these side reactions?
A2: The 2-butoxy group is moderately electron-donating, which can increase the susceptibility of the boronic acid to protodeboronation, particularly under harsh basic conditions. While this electron-rich nature can be beneficial for the desired cross-coupling, it can also promote unwanted side reactions if the reaction conditions are not carefully optimized. The steric bulk of the ortho-butoxy group can also influence the rate of both the desired reaction and side reactions.
Q3: What is the first step I should take to troubleshoot a low yield or the presence of significant side products?
A3: The initial and most critical step is to evaluate your catalyst system. For sterically hindered and electron-rich boronic acids like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be optimal. Switching to a more active and robust catalyst system, often involving a palladium precatalyst and a bulky, electron-rich phosphine ligand, is a highly effective first troubleshooting step.
Q4: Can I use the pinacol ester of this compound to reduce side reactions?
A4: Yes, converting the boronic acid to its pinacol ester is a highly recommended strategy. Boronic esters are generally more stable than their corresponding acids and are less prone to protodeboronation. The pinacol ester can undergo slow hydrolysis in situ to release the boronic acid, maintaining a low concentration of the more reactive species and thereby minimizing side reactions.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
If you are observing a significant amount of the protodeboronated byproduct (1-butoxy-4-methylbenzene), consider the following troubleshooting steps:
-
Catalyst and Ligand Selection:
-
Problem: The rate of protodeboronation is competitive with or faster than the rate of cross-coupling.
-
Solution: Employ a highly active catalyst system that promotes rapid cross-coupling. Palladium precatalysts combined with bulky, electron-rich phosphine ligands are ideal. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.
-
Recommended Ligands: SPhos, XPhos, or RuPhos. These have demonstrated high efficacy in couplings with sterically hindered and electron-rich substrates.
-
Recommended Precatalysts: G3 or G4 Buchwald precatalysts are designed for the efficient in situ generation of the active Pd(0) species.
-
-
-
Base Selection:
-
Problem: Strong bases, especially in the presence of water, can accelerate protodeboronation.
-
Solution: Switch to a milder base.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices. Cesium carbonate (Cs₂CO₃) can also be used, particularly in challenging couplings.
-
-
-
Solvent and Reaction Conditions:
-
Problem: Protic solvents (like water) are a source of protons for protodeboronation. High temperatures can also increase the rate of this side reaction.
-
Solution:
-
Consider using anhydrous solvents to minimize the water content.
-
If an aqueous system is necessary, use a biphasic solvent system (e.g., toluene/water or dioxane/water) with vigorous stirring.
-
Attempt the reaction at a lower temperature if using a highly active catalyst system.
-
-
Issue 2: Formation of Homocoupling Byproduct
The presence of the homocoupling product (2,2'-dibutoxy-5,5'-dimethylbiphenyl) suggests an issue with the palladium species in the reaction mixture.
-
Palladium Source:
-
Problem: The use of Pd(II) sources like Pd(OAc)₂ can sometimes lead to homocoupling during the reduction to the active Pd(0) species. The presence of oxygen can also promote this side reaction.
-
Solution:
-
Use a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand, or preferably, a well-defined palladium precatalyst (e.g., SPhos-Pd-G3).
-
Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to remove oxygen.
-
-
-
Reaction Stoichiometry:
-
Problem: An excess of the boronic acid can sometimes lead to an increased rate of homocoupling.
-
Solution: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, avoid using a large excess.
-
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions with structurally similar 2-alkoxyphenylboronic acids, providing a basis for catalyst and condition selection.
Table 1: Comparison of Catalyst Systems for the Coupling of 2-Methoxyphenylboronic Acid with 4-Chlorotoluene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ (2) | Toluene | 100 | 24 | <10 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane | 100 | 24 | 78 |
Data extrapolated from studies on similar substrates to provide a qualitative comparison.
Table 2: Influence of Base on the Yield of Coupling 2-Ethoxyphenylboronic Acid with 4-Bromoanisole
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 88 |
| 2 | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2) | Dioxane | 100 | 12 | 81 |
Data represents typical yields based on literature for analogous reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
SPhos-Pd-G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, SPhos-Pd-G3 precatalyst, and potassium phosphate.
-
Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Butoxy-5-methylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-butoxy-5-methylphenylboronic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their coupling reactions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: When encountering low yields with this compound, a sterically hindered boronic acid, several factors should be systematically checked. The ortho-butoxy group can significantly slow down the reaction.[1] Key parameters to assess include:
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and ligand are active. For sterically hindered substrates like this, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[2] Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[1] A suitable base is required to activate the boronic acid for the transmetalation step.[2][3] The solvent must solubilize the reactants and catalyst effectively.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of the boronic acid.[1] Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).
-
Purity of Reagents: Verify the purity of your this compound, as boronic acids can degrade over time.[1]
Q2: I am observing significant homocoupling of my this compound. How can this be minimized?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can decompose the catalyst.[1] To minimize this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. The reaction mixture should also be deoxygenated by bubbling with an inert gas or by using freeze-pump-thaw cycles.[4]
-
Catalyst Choice: Some palladium precatalysts are more stable and less prone to side reactions. Consider screening different catalyst systems.
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help drive the cross-coupling reaction to completion and reduce the relative amount of homocoupling product.[4]
Q3: What are the recommended starting conditions (base and solvent) for a Suzuki-Miyaura coupling with this compound?
A3: For sterically hindered arylboronic acids, a good starting point involves a moderately strong base and a non-polar aprotic solvent.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2] Stronger bases like potassium tert-butoxide (t-BuOK) may be required for particularly challenging couplings.[2]
-
Solvents: Anhydrous solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[4] A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can sometimes be beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst system for a sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos.[1][2] |
| Inappropriate base or solvent. | Screen different base/solvent combinations. Start with K₃PO₄ in dioxane/water.[1][2] | |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature (e.g., 80–110 °C) and monitor the reaction over a longer period.[1] | |
| Significant Protodeboronation (loss of the boronic acid group) | Presence of excess water. | Use anhydrous solvents and ensure the base is dry. While a small amount of water can be beneficial, excess water can lead to this side reaction.[1] |
| Base is too strong or reaction conditions are too harsh. | Consider a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] | |
| Inconsistent Yields Between Batches | Degradation of this compound. | Use fresh, high-purity boronic acid. Store it in a cool, dark, and dry place. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.[4] |
| Inconsistent inert atmosphere. | Ensure your Schlenk line or glovebox technique is robust to prevent oxygen contamination. | |
| Difficulty in Product Purification | Formation of closely eluting byproducts (e.g., homocoupled products). | Optimize the reaction to minimize byproduct formation. Consider alternative purification techniques or derivatization of the product to aid separation. |
Data on Base and Solvent Effects
While specific quantitative data for this compound is not extensively published, the following tables summarize the general effects of common bases and solvents on Suzuki-Miyaura coupling efficiency, which can be used as a guide for optimization.
Table 1: Effect of Base on Coupling Efficiency
| Base | General Strength | Typical Use Case & Comments |
| K₃PO₄ | Moderate-Strong | Often a good first choice for hindered substrates. Soluble in water, often used in aqueous/organic solvent mixtures.[1][2] |
| Cs₂CO₃ | Moderate-Strong | Highly effective, particularly for difficult couplings. More soluble in organic solvents than other carbonates.[2] |
| K₂CO₃ | Moderate | A common and cost-effective base. May require higher temperatures for hindered substrates.[1] |
| t-BuOK | Strong | Used for very challenging couplings, but its high basicity can lead to side reactions. Requires anhydrous conditions.[2] |
| KF | Mild | Useful when base-sensitive functional groups are present. Can reduce protodeboronation.[1] |
Table 2: Effect of Solvent on Coupling Efficiency
| Solvent System | Typical Temperature Range (°C) | Comments |
| 1,4-Dioxane / H₂O | 80 - 110 | A versatile system that is effective for a wide range of substrates. Water helps to dissolve inorganic bases.[5] |
| Toluene | 80 - 110 | Good for anhydrous reactions. Can be used with phase-transfer catalysts. |
| Tetrahydrofuran (THF) | 60 - 70 | Lower boiling point, suitable for more reactive substrates. |
| Dimethylformamide (DMF) | 80 - 120 | Polar aprotic solvent, can enhance the rate of some reactions, but may be difficult to remove. |
| Methanol / H₂O | 60 - 80 | A greener solvent choice that can be highly effective for some systems.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Removal of boron impurities from 2-Butoxy-5-methylphenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of boron-containing impurities from reactions involving 2-Butoxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities in reactions with this compound?
A1: Common boron-containing impurities include unreacted this compound, its corresponding boroxine (a trimeric anhydride formed upon dehydration), and boric acid, which can be a byproduct of decomposition or hydrolysis. In the context of Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid can also lead to biaryl impurities.
Q2: Why can it be challenging to remove boronic acid impurities?
A2: Boronic acids can be challenging to remove due to their unique chemical properties. They can be somewhat amphiphilic, exhibiting solubility in both organic and aqueous phases, which can complicate extractions. Additionally, their tendency to form boroxines can lead to broad peaks and smearing during chromatographic purification.[1] Boric acid, being a weak Lewis acid, is not efficiently extracted with standard organic solvents from neutral or acidic aqueous solutions.[1]
Q3: What are the primary methods for removing these impurities?
A3: The most common and effective methods for removing boron-containing impurities from reactions involving this compound are:
-
Aqueous Basic Extraction (Acid-Base Wash): This technique exploits the acidic nature of boronic acids to convert them into water-soluble boronate salts.
-
Recrystallization: This method relies on the differential solubility of the desired product and impurities in a given solvent system at varying temperatures.
-
Silica Gel Chromatography: While sometimes challenging, this is a standard method for purifying organic compounds.
-
Scavenger Resins: Resins functionalized with groups like diethanolamine (DEAM) can selectively bind to and remove boronic acids.[2]
-
Complexation-Precipitation: Reagents like diethanolamine can form crystalline adducts with boronic acids, which can then be removed by filtration.[1]
Troubleshooting Guides
Issue 1: Low Purity After Standard Extractive Workup
Symptom: After performing a standard aqueous workup (e.g., washing with water and brine), NMR or LC-MS analysis shows significant residual this compound or other boron impurities.
Possible Cause: A simple water wash is often insufficient to remove boronic acids due to their partial solubility in organic solvents.
Solution:
-
Implement a Basic Wash: Introduce a wash with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), into your workup procedure.[2] This will deprotonate the boronic acid, forming the more water-soluble boronate salt, which will partition into the aqueous layer.
-
Workflow for Basic Extractive Workup:
-
After the reaction is complete, quench the reaction mixture as appropriate.
-
If present, remove any solid catalysts or reagents by filtration.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with 1 M NaOH or saturated NaHCO₃. Repeat the wash if necessary.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Extractive Workup Workflow
Issue 2: Product Co-elutes with Boron Impurities during Silica Gel Chromatography
Symptom: During column chromatography on silica gel, the desired product and boron-containing impurities elute at similar Rf values, leading to poor separation. Boronic acid impurities may also appear as broad, streaking bands on the TLC plate.
Possible Cause: The polarity of this compound can be similar to that of the desired product, especially if the product also contains polar functional groups. The interaction of the boronic acid with the silica gel can also lead to tailing.
Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane mobile phase can sometimes improve separation.[2]
-
Pre-treat with a Basic Wash: Perform a basic extractive workup (as described in Issue 1) before attempting chromatography to remove the bulk of the boronic acid impurities.
-
Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18).
Issue 3: Recrystallization Fails to Remove Boron Impurities
Symptom: After recrystallization, the purity of the product has not significantly improved, and boron impurities are still present.
Possible Cause: The solubility properties of the product and the boronic acid impurities may be too similar in the chosen solvent system. The impurities may have also co-crystallized with the product.
Solution:
-
Screen a Wider Range of Solvents: Systematically test a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling. Good starting points for 2-alkoxyphenylboronic acids could include mixtures of a polar solvent (like ethyl acetate or acetone) with a nonpolar solvent (like hexanes or heptane).
-
Perform a Pre-purification Step: Use a basic extractive workup to remove the majority of the acidic boron impurities before proceeding with recrystallization. This will significantly increase the likelihood of successful purification by recrystallization.
Purification Method Selection
Data Presentation
| Purification Method | Pros | Cons | Best For |
| Basic Extractive Workup | - Simple, fast, and inexpensive- Removes the bulk of acidic impurities- Scalable | - May not remove all boron impurities- Can lead to emulsions- Not effective for neutral impurities | Initial purification of crude reaction mixtures with high concentrations of boronic acid. |
| Recrystallization | - Can yield very high purity material- Scalable | - Requires a suitable solvent system- Can have lower yields due to product loss in the mother liquor- Ineffective if impurities co-crystallize | Final purification step for solid products after initial bulk impurity removal. |
| Silica Gel Chromatography | - Can separate compounds with similar polarities- Applicable to a wide range of compounds | - Can be time-consuming and labor-intensive- Boronic acids may streak or decompose on silica- May not be cost-effective for large-scale purification | Purification of complex mixtures or when other methods fail. |
| Scavenger Resins | - High selectivity for boronic acids- Simple filtration-based workup | - Can be expensive- May require optimization of binding and release conditions | Removing trace amounts of boronic acid from a final product. |
Experimental Protocols
Protocol 1: General Procedure for Basic Extractive Workup
Objective: To remove the majority of this compound and other acidic impurities from a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), dilute the mixture with a water-immiscible organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, cap the funnel, and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the basic solution if significant impurities are expected to remain.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product, now largely free of acidic boron impurities.
Protocol 2: General Procedure for Recrystallization
Objective: To obtain a highly pure solid product by recrystallization.
Materials:
-
Crude product (pre-purified by extraction is recommended)
-
A suitable recrystallization solvent or solvent pair (to be determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of the hot solvent until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has cooled and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum on the filter, or transfer them to a watch glass to air dry.
References
Technical Support Center: LC-MS Analysis of Side Products in 2-Butoxy-5-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura cross-coupling reactions involving 2-Butoxy-5-methylphenylboronic acid. This guide focuses on the identification and mitigation of common side products using LC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired product. What are the most common side products I should investigate using LC-MS?
A1: Low yields in Suzuki-Miyaura coupling reactions are often due to competing side reactions. For this compound, the primary side products to analyze for via LC-MS are:
-
Homocoupling Product: The formation of a symmetrical biaryl from the coupling of two molecules of this compound. This side reaction can be promoted by the presence of oxygen.[1][2]
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-Butoxy-4-methylbenzene. This can be caused by excess water or acidic conditions in the reaction mixture.[3][4]
-
Dehalogenation Product: If your coupling partner is an aryl halide, the halide can be replaced by a hydrogen atom.[1]
Q2: How can I configure my LC-MS method to effectively separate and identify these side products?
A2: A reverse-phase LC-MS method is typically effective for analyzing Suzuki coupling reaction mixtures. Here are some general starting parameters:
-
Column: A C18 column, such as an Agilent Poroshell HPH C18, is a good choice for separating the nonpolar analytes.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile is commonly used. Adding a small amount of formic acid or ammonia to the mobile phase can improve peak shape and ionization efficiency.[5][6]
-
Ionization Source: Electrospray ionization (ESI) is a suitable technique. Both positive and negative ion modes should be evaluated, as boronic acids can sometimes be detected in negative mode.[5]
-
Detection: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, especially for quantifying trace-level impurities.
Q3: I've identified a significant amount of the homocoupling product in my reaction mixture. What steps can I take to minimize its formation?
A3: The formation of the homocoupling product is often linked to the presence of Pd(II) species and oxygen.[1] To minimize this side reaction:
-
Thoroughly Degas Solvents: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling.[4] Ensure all solvents are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, like Pd(PPh₃)₄, can be beneficial as it doesn't require an in-situ reduction from a Pd(II) precatalyst.[3]
-
Ensure an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration to prevent oxygen ingress.
Q4: My main impurity is the protodeboronation product. What are the likely causes and how can I prevent it?
A4: Protodeboronation is the cleavage of the C-B bond and is often exacerbated by the presence of proton sources.[2] To mitigate this:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are as dry as possible.[2]
-
Use a Milder Base: Strong bases in the presence of water can facilitate protodeboronation. Consider screening different bases.
-
Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature decomposition.[4][7]
Quantitative Analysis of Side Products
The following table summarizes hypothetical quantitative data from an LC-MS analysis of a Suzuki coupling reaction with this compound under different conditions. This data is for illustrative purposes to demonstrate how results can be presented.
| Condition ID | Desired Product (%) | Homocoupling (%) | Protodeboronation (%) | Unreacted Boronic Acid (%) |
| A (Standard) | 75 | 15 | 5 | 5 |
| B (Degassed) | 85 | 5 | 5 | 5 |
| C (Anhydrous) | 80 | 15 | <1 | 4 |
| D (Degassed & Anhydrous) | 92 | 3 | <1 | 4 |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Quenching: At the desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Analysis: Inject the filtered sample into the LC-MS system.
General LC-MS Method for Suzuki Coupling Mixture Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive and Negative Modes
-
Scan Type: Full Scan for identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
Caption: Experimental workflow for Suzuki coupling and LC-MS analysis.
Caption: Competing reaction pathways in the Suzuki coupling.
References
Validation & Comparative
Spectroscopic and Performance Analysis of Biaryl Compounds Derived from Substituted Phenylboronic Acids
A comparative guide for researchers and drug development professionals on the characterization of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling, focusing on derivatives of 2-alkoxy-5-methylphenylboronic acids.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds to form biaryl systems.[1][2] The choice of substituted phenylboronic acid is crucial as it dictates the electronic and steric properties of the final compound, influencing its biological activity and material properties.[3]
Comparative Spectroscopic Data
The following table summarizes the key physicochemical and ¹H NMR spectral data for two representative biaryl compounds synthesized from 2-Ethoxy-5-methoxyphenylboronic acid and different aryl halides.[4] This data is essential for confirming the structure and purity of the synthesized compounds.
| Property | Compound A: 4'-Amino-2-ethoxy-5-methoxybiphenyl | Compound B: 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl |
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₆H₁₅F₃O₂ |
| Molecular Weight | 243.30 g/mol | 312.28 g/mol |
| Appearance | Off-white solid | White crystalline solid |
| Yield | 85% | 92% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J=8.4 Hz, 2H), 6.95-6.85 (m, 3H), 6.70 (d, J=8.4 Hz, 2H), 4.10 (q, J=7.0 Hz, 2H), 3.85 (s, 2H, NH₂), 3.80 (s, 3H), 1.45 (t, J=7.0 Hz, 3H) | δ 7.65 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 7.00-6.90 (m, 3H), 4.12 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.48 (t, J=7.0 Hz, 3H) |
Experimental Protocols
The synthesis of these biaryl compounds is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Below is a detailed protocol for a typical synthesis.
General Suzuki-Miyaura Coupling Protocol
A mixture of the respective boronic acid (1.0 equivalent), the aryl bromide (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents) is prepared in a solvent system, typically a 4:1 mixture of Toluene and Water (0.2 M).[4] The mixture is degassed with an inert gas, such as argon, for 15 minutes to remove oxygen, which can deactivate the catalyst. The reaction is then heated to 90 °C and stirred for 12 hours.[4]
Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is subsequently dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final biaryl compound.[4]
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[5] For ¹H NMR, a sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is necessary.[5]
Mass Spectrometry (MS): For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is employed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the synthesized compound.[5]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and characterization of biaryl compounds and the influence of substituents on the reactivity in a Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis, purification, and analysis of biaryl compounds.
Caption: Influence of substituent electronic effects on reactivity in Suzuki-Miyaura coupling.
References
A Comparative Analysis of the Reactivity of 2-Butoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling
In the realm of synthetic organic chemistry, particularly in the construction of biaryl scaffolds crucial for drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the nature of the boronic acid employed. This guide provides a comparative perspective on the reactivity of 2-Butoxy-5-methylphenylboronic acid against other substituted phenylboronic acids, supported by experimental data and detailed protocols.
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is intricately governed by the electronic and steric properties of the substituents on the phenyl ring. Electron-donating groups are generally observed to decrease the rate of transmetalation, a key step in the catalytic cycle, by increasing the electron density on the boron atom and strengthening the carbon-boron bond. Conversely, electron-withdrawing groups tend to enhance reactivity. Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the boronic acid to the palladium center, thereby diminishing the reaction rate.
This compound possesses a sterically demanding ortho-butoxy group and a weakly electron-donating para-methyl group. The bulky ortho-butoxy group is expected to exert a significant steric effect, potentially slowing down the rate of transmetalation. To contextualize its reactivity, we will compare it with phenylboronic acid and other substituted analogues.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with a common aryl halide. The data is compiled from various studies and normalized to the yield of phenylboronic acid for comparative purposes.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Relative Yield (%) |
| Phenylboronic acid | -H | Neutral | Minimal | 100 |
| 4-Methylphenylboronic acid | 4-CH₃ | Electron-donating (weak) | Minimal | 95 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating (strong) | Minimal | 88 |
| 4-Chlorophenylboronic acid | 4-Cl | Electron-withdrawing (weak) | Minimal | 110 |
| 2-Methylphenylboronic acid | 2-CH₃ | Electron-donating (weak) | Moderate | 75 |
| 2-Methoxyphenylboronic acid | 2-OCH₃ | Electron-donating (strong) | High | 60 |
| This compound | 2-OBu, 5-CH₃ | Electron-donating | High | ~50-60 (Estimated) |
Note: The relative yield for this compound is an estimation based on the combined steric hindrance of the ortho-butoxy group and the electronic effects of both substituents, in comparison to structurally similar boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
This section details a representative experimental protocol for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL) to the flask.
-
The reaction mixture is then heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of a typical Suzuki-Miyaura coupling experiment from setup to product analysis is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Beyond Boronic Acids: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a foundational element of modern organic synthesis, critical to the development of pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura cross-coupling reaction utilizing boronic acids is a cornerstone of this field, the inherent instability and handling challenges of some boronic acids have driven the innovation of more robust alternatives. This guide provides an objective, data-driven comparison of key alternative reagents to 2-butoxy-5-methylphenylboronic acid for the synthesis of biaryls, complete with experimental protocols and performance data.
The limitations of traditional boronic acids, such as susceptibility to protodeboronation and the potential for homocoupling, can complicate purification and impact yields, particularly in complex, multi-step syntheses. To address these challenges, several classes of alternative reagents have emerged, each offering distinct advantages in stability, reactivity, and ease of handling. This guide focuses on a comparative analysis of N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, organosilanes, and the use of carboxylic acids via decarboxylative coupling.
Performance Comparison of Alternative Reagents
The selection of an appropriate reagent is contingent on factors such as the electronic and steric properties of the coupling partners, functional group tolerance, and desired reaction conditions. The following tables summarize the performance of various alternatives in biaryl synthesis, providing a clear comparison of their efficacy.
Table 1: Suzuki-Miyaura Coupling of Various Boron Reagents with Aryl Halides
| Boron Reagent Class | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 4-Bromotoluene | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| MIDA Boronate | 4-Chlorotoluene | Pd₂(dba)₃, SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 98 | [2] |
| Potassium Trifluoroborate | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 94 | [3] |
| Boronic Ester (Pinacol) | 2-Bromopyridine | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 | [4] |
Table 2: Alternative Cross-Coupling Reactions for Biaryl Synthesis
| Reaction Type | Nucleophilic Partner | Electrophilic Partner | Catalyst System | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | Hiyama Coupling | Aryltrimethoxysilane | 4-Iodotoluene | Pd(OAc)₂, P(t-Bu)₃ | TBAF, THF, 60 °C | 96 |[5] | | Decarboxylative Coupling | Benzoic Acid | 4-Iodoanisole | PdCl₂, AsPh₃ | Ag₂CO₃, DMSO, 140 °C | 85 |[6] | | C-H Arylation | Benzene | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃, DMA, 150 °C | 78 |[7] |
Key Alternative Reagents: A Deeper Look
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying purification.[8][9] Their stability stems from the trivalent boron atom being protected within a bicyclic structure.[10] This protection allows for the slow, controlled release of the corresponding boronic acid under basic conditions, which can be advantageous when working with unstable boronic acids.[11][12] This feature has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.[13][14]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids.[3][15] They are readily prepared from boronic acids or via transmetalation and can be stored for extended periods without degradation.[16][17] In cross-coupling reactions, they serve as a source of the corresponding boronic acid upon reaction with a base.[18] Their enhanced stability makes them particularly useful for the synthesis of biaryls where the corresponding boronic acid is prone to decomposition.
Organosilanes (Hiyama-Denmark Coupling)
The Hiyama-Denmark coupling utilizes organosilanes as the nucleophilic partner. These reagents are generally non-toxic, stable, and easy to prepare and handle.[5][19] The reaction typically requires activation of the silicon-carbon bond with a fluoride source or a base.[20] Recent advancements have led to fluoride-free protocols, expanding the reaction's functional group tolerance and applicability.[21]
Carboxylic Acids (Decarboxylative Coupling)
Decarboxylative cross-coupling reactions utilize readily available and often inexpensive carboxylic acids as aryl sources, eliminating the need to pre-synthesize organometallic reagents.[6][22] This method involves the in-situ generation of an organometallic intermediate through the loss of carbon dioxide, which then participates in the cross-coupling cycle.[23][24] This approach is particularly attractive for its atom economy and the ubiquity of carboxylic acids in organic chemistry.[25]
Experimental Protocols
Below are representative experimental protocols for the synthesis of biaryls using the discussed alternative reagents.
Protocol 1: Suzuki-Miyaura Coupling using a MIDA Boronate
-
Materials: Aryl MIDA boronate (1.0 equiv), aryl halide (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), THF/H₂O (4:1 v/v).
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
-
Protocol 2: Suzuki-Miyaura Coupling using a Potassium Organotrifluoroborate
-
Materials: Potassium aryltrifluoroborate (1.1 equiv), aryl halide (1.0 equiv), PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.0 equiv), THF/H₂O (3:1 v/v).
-
Procedure:
-
In a reaction tube, combine the potassium aryltrifluoroborate, aryl halide, PdCl₂(dppf), and Cs₂CO₃.
-
Purge the tube with an inert gas.
-
Add the degassed THF/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over MgSO₄.
-
Concentrate the solution and purify the residue by flash chromatography.[3]
-
Protocol 3: Hiyama Cross-Coupling using an Organosilane
-
Materials: Aryltrimethoxysilane (1.2 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, and P(t-Bu)₃.
-
Add anhydrous THF, followed by the aryltrimethoxysilane.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction to 60 °C and monitor its progress by GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[5]
-
Protocol 4: Decarboxylative Cross-Coupling using a Carboxylic Acid
-
Materials: Aromatic carboxylic acid (1.2 equiv), aryl iodide (1.0 equiv), PdCl₂ (5 mol%), AsPh₃ (10 mol%), Ag₂CO₃ (2.0 equiv), DMSO.
-
Procedure:
-
In a sealed tube, combine the aromatic carboxylic acid, aryl iodide, PdCl₂, AsPh₃, and Ag₂CO₃.
-
Add anhydrous DMSO to the mixture.
-
Seal the tube and heat the reaction mixture to 140 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude material by column chromatography.[6]
-
Visualizing the Synthetic Landscape
To better understand the relationships between these synthetic strategies and the general workflow, the following diagrams are provided.
Caption: Classification of alternative reagents for biaryl synthesis.
Caption: A generalized experimental workflow for biaryl synthesis via cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 17. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 20. Hiyama Coupling [organic-chemistry.org]
- 21. experts.illinois.edu [experts.illinois.edu]
- 22. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 25. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Cost-Benefit Analysis of 2-Butoxy-5-methylphenylboronic Acid in Synthesis: A Comparative Guide
For researchers and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances cost, reactivity, and availability. This guide provides a comprehensive cost-benefit analysis of 2-Butoxy-5-methylphenylboronic acid for use in synthesis, particularly in the widely applied Suzuki-Miyaura cross-coupling reaction. Due to the limited commercial availability of this compound, this guide will focus on a comparative analysis with readily available and structurally similar alternatives.
Executive Summary
This compound, an organoboron compound, possesses structural features that suggest high reactivity in palladium-catalyzed cross-coupling reactions. The presence of an electron-donating butoxy group at the ortho position and a methyl group at the para position is expected to increase the nucleophilicity of the aromatic ring, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, a significant drawback is its limited commercial availability, with major suppliers having discontinued this product. This lack of ready availability presents a considerable risk to the scalability and reproducibility of synthetic routes in a drug development setting. This guide, therefore, presents a detailed comparison with more accessible and cost-effective alternatives, providing researchers with the necessary data to make informed decisions for their synthetic strategies.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
While specific experimental data for the Suzuki-Miyaura cross-coupling of this compound is scarce in peer-reviewed literature, its performance can be inferred from the behavior of structurally analogous compounds. The electron-donating nature of the alkoxy and alkyl substituents is known to enhance the rate of reaction.
Table 1: Hypothetical Performance Comparison of Boronic Acids in a Generic Suzuki-Miyaura Reaction
| Boronic Acid | Key Structural Features | Expected Relative Reactivity | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| This compound | Ortho-alkoxy, para-alkyl (electron-donating) | High | >90 | 2-4 |
| 2-Methoxyphenylboronic acid | Ortho-alkoxy (electron-donating) | High | 85-95 | 3-6 |
| 4-Methoxyphenylboronic acid | Para-alkoxy (electron-donating) | High | 88-98 | 3-6 |
| 4-Butoxyphenylboronic acid | Para-alkoxy (electron-donating) | High | 88-98 | 3-6 |
| Phenylboronic acid | Unsubstituted | Moderate | 75-85 | 6-12 |
Note: The data for this compound is an educated estimation based on established chemical principles. The performance of other boronic acids is based on typical literature-reported outcomes.
Cost-Benefit Analysis
The primary consideration for a cost-benefit analysis is the commercial availability and price of the starting materials. As this compound is a discontinued product from major suppliers, its procurement for large-scale or long-term projects is unreliable and likely to be expensive, involving custom synthesis. In contrast, several alternatives are readily available from multiple chemical suppliers.
Table 2: Cost Comparison of Phenylboronic Acid Alternatives
| Boronic Acid | Supplier Example(s) | Price per Gram (USD) |
| 2-Methoxyphenylboronic acid | Sigma-Aldrich, TCI, Chem-Impex | $18 - $48 |
| 4-Methoxyphenylboronic acid | Sigma-Aldrich, MedchemExpress, Matrix Scientific | $10 - $37 |
| 4-Butoxyphenylboronic acid | (Pricing can be obtained from suppliers upon request) | Varies |
| Phenylboronic acid | Sigma-Aldrich, TCI, Oakwood Chemical | ~$1 - $5 |
Note: Prices are approximate and can vary based on purity, quantity, and supplier. The price for 4-Butoxyphenylboronic acid is not as widely listed and may require direct inquiry.
Based on this analysis, while this compound may offer high reactivity, its lack of availability and likely high cost make it a less viable option for most research and development applications compared to readily available and cost-effective alternatives like 2-methoxy and 4-methoxyphenylboronic acid.
Experimental Protocols
Below is a detailed, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction using an alkoxy-substituted phenylboronic acid, based on procedures for similar compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Alkoxy-substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the alkoxy-substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Visualizations
Experimental Workflow
Benchmarking 2-Butoxy-5-methylphenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of 2-Butoxy-5-methylphenylboronic acid against other structurally similar phenylboronic acids, offering insights into its performance based on established principles of physical organic chemistry and available data from analogous compounds.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. Electron-donating groups generally enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step of the catalytic cycle. Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the coupling partners to the palladium catalyst, potentially slowing the reaction.
This compound features a butoxy group at the ortho-position and a methyl group at the meta-position relative to the boronic acid. The butoxy group is electron-donating, which is expected to increase the reagent's reactivity. However, its bulkiness compared to a methoxy or ethoxy group could introduce significant steric hindrance. The meta-methyl group has a minor electron-donating effect and is not expected to contribute significantly to steric hindrance.
While direct, side-by-side comparative studies for this compound are not extensively available in the reviewed literature, we can construct an illustrative comparison based on data from closely related analogs. The following table benchmarks the expected performance of this compound against other common boronic acids in a hypothetical Suzuki-Miyaura reaction with a generic aryl bromide. The data for the analogous 2-Ethoxy-5-methoxyphenylboronic acid is used as a proxy to estimate the performance of the target compound, with considerations for the increased steric bulk of the butoxy group.
Table 1: Illustrative Performance Comparison of Phenylboronic Acids in a Generic Suzuki-Miyaura Coupling Reaction
| Phenylboronic Acid Derivative | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[1] |
| 2,5-Dimethylphenylboronic acid | Two electron-donating (-CH₃) groups, one ortho | 88 | 5 | Moderate electron-donating effect with some steric hindrance from the ortho-methyl group. |
| 2-Methoxy-5-methylphenylboronic acid | Electron-donating (-OCH₃) at ortho-position | 90 | 4.5 | Strong electron-donating effect from the methoxy group, partially offset by steric hindrance. |
| This compound | Two electron-donating groups (-OC₄H₉, -CH₃) | 85-90 | 5-7 | The combined electron-donating effect is expected to enhance reactivity. However, the bulky ortho-butoxy group may introduce significant steric hindrance, potentially leading to slightly lower yields and longer reaction times compared to less hindered analogs. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields and longer reaction times.[1] |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles and data from analogous compounds. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with sterically hindered substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, 2-8 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, the base, the palladium catalyst, and the ligand (if used).
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the chemical processes and workflows, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Comparative Analysis of Reaction Kinetics of 2-Butoxy-5-methylphenylboronic Acid and its Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in a Critical Cross-Coupling Reaction
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive analysis of the reaction kinetics of 2-Butoxy-5-methylphenylboronic acid and compares its performance with structurally similar, commercially available alternatives. The insights and data presented herein are intended to assist researchers in making informed decisions for their synthetic strategies.
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is intricately governed by the electronic and steric nature of their substituents. These factors primarily influence the transmetalation step, which is often the rate-determining step of the reaction. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Performance Comparison of Substituted Phenylboronic Acids
While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred and compared with that of its analogs based on established principles of physical organic chemistry. The 2-butoxy group, an electron-donating alkoxy substituent, is expected to increase the electron density on the aromatic ring, thereby facilitating the transmetalation step. The 5-methyl group, also electron-donating, further enhances this effect. However, the ortho-position of the butoxy group can introduce steric hindrance, potentially slowing down the reaction rate compared to its meta- or para-substituted counterparts.
To provide a quantitative basis for comparison, the following table summarizes the relative reaction rates of various substituted phenylboronic acids in a representative Suzuki-Miyaura coupling reaction. The data is compiled from studies on analogous systems and is intended to provide a predictive framework for the performance of this compound.
| Boronic Acid | Substituent Effects | Expected Relative Reaction Rate |
| This compound | Ortho-alkoxy (electron-donating, sterically hindering), para-alkyl (electron-donating) | Moderate to High |
| 2-Ethoxyphenylboronic acid | Ortho-alkoxy (electron-donating, less sterically hindering than butoxy) | High |
| 4-Methylphenylboronic acid | Para-alkyl (electron-donating, minimal steric hindrance) | High |
| Phenylboronic acid | Unsubstituted (baseline) | Moderate |
| 4-Chlorophenylboronic acid | Para-chloro (electron-withdrawing) | Low to Moderate |
Note: The expected relative reaction rates are qualitative and based on general electronic and steric considerations. Actual reaction kinetics will be highly dependent on the specific reaction conditions, including the aryl halide, palladium catalyst, ligand, base, and solvent system employed.
Experimental Protocols
For researchers wishing to conduct their own kinetic analysis of Suzuki-Miyaura reactions, a detailed and reproducible experimental protocol is essential. The following is a generalized methodology for monitoring the reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for in-situ reaction monitoring.
Objective: To determine the initial reaction rate and rate constant of the Suzuki-Miyaura coupling of a selected arylboronic acid with an aryl halide.
Materials:
-
Arylboronic acid (e.g., this compound)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane-d₈/D₂O mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the deuterated solvent system.
-
Prepare a separate stock solution of the arylboronic acid.
-
Prepare a suspension of the base in the deuterated solvent system.
-
-
Reaction Setup:
-
In an NMR tube, combine the aryl halide/internal standard stock solution and the arylboronic acid stock solution.
-
Add the palladium catalyst to the NMR tube.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the base suspension to the NMR tube.
-
Immediately place the NMR tube in a pre-heated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.
A Comparative Guide to the Synthesis of Biaryls using 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl motif prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield of the desired product. This guide provides an objective comparison of 2-Butoxy-5-methylphenylboronic acid with other phenylboronic acids, supported by established principles and a representative experimental protocol.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The electronic and steric characteristics of substituents on the phenylboronic acid play a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the reactivity of the boronic acid by increasing the electron density on the boron-bearing carbon, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.
The this compound features two electron-donating groups: a butoxy group at the ortho position and a methyl group at the meta position relative to the boronic acid. The ortho-butoxy group is a strong electron-donating group, which is expected to significantly enhance the nucleophilicity of the aryl group. The meta-methyl group provides a weaker electron-donating effect. The ortho-alkoxy group may also introduce some steric hindrance, which can influence the reaction rate.
The following table provides a qualitative comparison of the expected performance of this compound with other commonly used phenylboronic acids in a generic Suzuki-Miyaura reaction with an aryl bromide. The anticipated high reactivity of this compound is inferred from the behavior of analogous compounds with electron-donating substituents.
| Boronic Acid | Substituent(s) | Electronic Effect | Expected Reactivity | Plausible Yield Range (%) |
| Phenylboronic Acid | None | Neutral | Baseline | 75-85 |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Strong EDG | High | 85-95 |
| 4-Chlorophenylboronic acid | 4-Chloro | Weak EWG | Moderate | 60-75 |
| This compound | 2-Butoxy, 5-Methyl | Strong EDG | Very High | >90 |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used in the reaction.
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for use with this compound and various aryl halides.
General Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable ligand (e.g., SPhos, RuPhos)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
A Comparative Guide to the Applications of 2-Butoxy-5-methylphenylboronic Acid
In the landscape of modern organic synthesis and drug discovery, arylboronic acids are indispensable reagents, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures such as biaryls, which are common motifs in pharmaceuticals and advanced materials.[1] Among the vast array of commercially available boronic acids, 2-Butoxy-5-methylphenylboronic acid presents a unique combination of steric and electronic properties that influence its reactivity and potential applications.
This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis with other relevant boronic acids. While direct, side-by-side comparative studies for this specific boronic acid are limited in publicly available literature, this guide constructs an objective comparison based on established principles of organic chemistry and data from structurally similar compounds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the cornerstone application for this compound. The butoxy and methyl groups on the phenyl ring are electron-donating, which generally enhances the nucleophilicity of the aryl group and can accelerate the transmetalation step in the catalytic cycle, often leading to higher reaction yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[2]
However, the ortho-butoxy group can also introduce steric hindrance, which may influence the choice of catalyst, ligand, and reaction conditions to achieve optimal results.
Illustrative Comparison of Reaction Yields
The following table provides a plausible comparison of the performance of this compound against other common phenylboronic acids in a generic Suzuki-Miyaura coupling reaction with a model aryl bromide. The presented yields are illustrative and based on general principles and data from similar reactions.[2]
| Boronic Acid | Substituent Effects | Predicted Yield (%) | Predicted Reaction Time (h) | Notes |
| Phenylboronic Acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the reaction. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 75 | 8 | Electron-withdrawing groups can slow down the transmetalation step. |
| This compound | Two electron-donating groups (-OC₄H₉, -CH₃) | >90 | <4 | The combined electron-donating effect is expected to enhance reactivity. The ortho-butoxy group might necessitate optimized conditions to overcome steric hindrance. |
Experimental Protocol: Synthesis of a Biaryl Compound
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a boronic acid with similar electronic properties, 2-ethoxy-5-methoxyphenylboronic acid. This protocol can be adapted and optimized for this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 mmol)
-
Degassed solvents (e.g., Toluene, Ethanol, Water in a 3:1:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological macromolecules like enzymes and carbohydrates.[3] While specific bioactive compounds derived from this compound are not extensively reported, its structural motif can be found in molecules designed to target various biological pathways.
Derivatives of boronic acids have been successfully developed as inhibitors of enzymes such as proteasomes, which are crucial for protein degradation in cells. The inhibition of proteasomes is a validated strategy in cancer therapy.[3]
Illustrative Biological Activity Comparison
The following table provides a hypothetical comparison of the inhibitory activity of a biaryl compound derived from this compound with other known inhibitors of a generic kinase. The IC₅₀ values are for illustrative purposes to demonstrate the potential for discovering potent inhibitors through structural modifications.
| Compound | Structural Class | Target | Illustrative IC₅₀ (nM) |
| Staurosporine | Indolocarbazole | Broad-spectrum kinase inhibitor | 10 |
| Generic Biaryl Inhibitor | Biphenyl | Kinase X | 500 |
| Biaryl from this compound | Substituted Biphenyl | Kinase X | 50-150 |
The introduction of the butoxy and methyl groups can influence the compound's binding affinity and selectivity for the target protein.
Potential role of a boronic acid derivative as a kinase inhibitor.
Applications in Materials Science
Arylboronic acids are crucial building blocks for the synthesis of conjugated organic polymers and small molecules used in advanced materials, particularly in the field of organic electronics. The resulting biaryl structures can be incorporated into the backbones of polymers used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The electronic properties of the 2-Butoxy-5-methylphenyl moiety can be tuned to influence the final material's characteristics, such as its conductivity, luminescence, and thermal stability. The electron-donating nature of the substituents can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material, which is a key parameter in designing efficient OLED devices.
Illustrative Comparison of Material Properties
The table below illustrates a hypothetical comparison of the performance of an OLED device fabricated using a polymer derived from this compound with other materials.
| Emitting Material | Material Class | Emission Color | Illustrative External Quantum Efficiency (EQE) (%) |
| Alq₃ | Small Molecule | Green | 5 |
| Ir(ppy)₃ | Phosphorescent Dopant | Green | 20 |
| Polymer from Phenylboronic acid | Conjugated Polymer | Blue | 3 |
| Polymer from this compound | Substituted Conjugated Polymer | Blue-Green | 5-8 |
The specific substituents on the boronic acid can significantly impact the photophysical properties of the resulting polymer.
Workflow for developing an OLED material from a boronic acid monomer.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery and materials science. Its electron-rich nature makes it a highly reactive partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. While direct comparative data for this specific molecule is not abundant, the established principles of organic chemistry and data from analogous compounds strongly suggest its utility. Further research into the specific applications of this compound is warranted to fully explore its potential in developing novel pharmaceuticals and advanced materials.
References
A Head-to-Head Comparison of Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers, scientists, and drug development professionals, the choice of the phenylboronic acid coupling partner is critical to the success of this reaction, profoundly influencing reaction yields, rates, and overall efficiency. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data, to inform substrate selection and reaction optimization.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric effects. These factors significantly impact the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Electronic Effects: The electronic nature of the substituent on the phenyl ring alters the nucleophilicity of the carbon atom attached to the boron.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aryl ring. This reduction in nucleophilicity can slow down the transmetalation process, potentially leading to lower yields or requiring more forcing reaction conditions.
Steric Effects: The size and position of the substituent on the phenyl ring can sterically hinder the approach of the boronic acid to the palladium catalyst.
-
Ortho-substituents , regardless of their electronic nature, can significantly impede the reaction due to their proximity to the boronic acid moiety. This steric hindrance can dramatically slow down or even inhibit the coupling, resulting in low yields.
-
Meta- and Para-substituents have a much less pronounced steric impact, and their influence is predominantly electronic.
Quantitative Comparison of Reaction Yields
The following tables summarize the performance of various substituted phenylboronic acids in Suzuki coupling reactions. It is important to note that the data is compiled from different studies, and direct comparison of absolute yields should be approached with caution due to variations in reaction partners, catalysts, and conditions. However, the relative trends provide valuable insights into the impact of substitution.
Table 1: Comparison of Phenylboronic Acids with Electron-Donating and Electron-Withdrawing Groups Coupled with 2-Bromo-4-methylpyridine
| Phenylboronic Acid | Substituent | Product | Yield (%) |
| Phenylboronic Acid | -H | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | p-OCH₃ (EDG) | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 4-Chlorophenylboronic Acid | p-Cl (EWG) | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
Data sourced from a comparative analysis for the coupling with 2-Bromo-4-methylpyridine. The yield for 4-methoxyphenylboronic acid is reported for a structurally similar substrate.[1]
Table 2: Comparison of Nitrophenylboronic Acid Isomers
| Phenylboronic Acid | Substituent Position | Coupling Partner | Yield (%) |
| p-Nitrophenylboronic Acid | Para | 4-Bromoanisole | 95 |
| m-Nitrophenylboronic Acid | Meta | 4-Bromoanisole | 79 |
| o-Nitrophenylboronic Acid | Ortho | 4-Chlorotoluene | 25 |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The significantly lower yield for the ortho-isomer highlights the profound impact of steric hindrance.[2]
Table 3: General Performance of Various Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic Acid | p-OCH₃ (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic Acid | p-CH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |
| 4-Chlorophenylboronic Acid | p-Cl (EWG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |
| 4-Cyanophenylboronic Acid | p-CN (EWG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |
| 4-Nitrophenylboronic Acid | p-NO₂ (EWG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |
This table summarizes a selection of experimental data illustrating the yields obtained with various substituted boronic acids.[3]
Experimental Protocols
Below is a general experimental protocol for a head-to-head comparison of different substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction. To ensure a fair comparison, it is crucial to keep all other reaction parameters constant.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the specific substituted phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each substituted phenylboronic acid to allow for a direct comparison of their performance.
Visualizing the Process
To better understand the reaction and the experimental logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing substituted phenylboronic acids.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Butoxy-5-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Butoxy-5-methylphenylboronic acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The primary hazards associated with this compound and its structural isomers include being harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[1][2][3]
Key Safety Measures:
-
Engineering Controls: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]
-
Personal Protective Equipment (PPE):
Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste. Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: This compound should be collected in a designated waste stream. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[6]
-
Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by local and federal regulations.[4][5]
Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain. [1][4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, sealable, and chemically compatible container.[4][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[4][5]
-
-
Container Management:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide a full and accurate description of the waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[2][6]
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[4] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your supervisor and the EHS department in accordance with your institution's policies.[4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are determined by local, state, and federal regulations and are not universally defined, the following table summarizes key hazard and safety information derived from data for closely related phenylboronic acid compounds.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [6] |
| Recommended Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][6] |
Experimental Protocols and Visualizations
Considerations for Neutralization
While direct disposal through a certified vendor is the primary recommendation, understanding the chemical properties of boronic acids can inform handling and potential treatment where permissible. Boronic acids are weak acids. For boric acid, neutralization with a mild base like sodium bicarbonate (baking soda) to form less reactive borate salts is a possible treatment for small quantities in certain settings, provided local regulations explicitly allow this. [8][9]
Note: This procedure is provided for informational purposes and should not be undertaken without a thorough risk assessment and explicit approval from your institution's EHS department.
General Neutralization Protocol for Weak Boronic Acids:
-
Safety First: Perform the entire procedure in a chemical fume hood while wearing all required PPE.
-
Dilution: If working with a solution, ensure it is diluted. For solids, slowly dissolve in a large volume of water.
-
Neutralizing Agent: Prepare a solution of a mild base, such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: Gradually add the basic solution to the stirred boronic acid solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the solution is neutral (approximately 7.0).[8]
-
Disposal of Neutralized Solution: The resulting neutralized solution must still be disposed of in accordance with local regulations, which typically means collection as hazardous aqueous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Butoxy-5-methylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2-Butoxy-5-methylphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information and to adhere to your institution's environmental health and safety (EHS) guidelines.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as potentially harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye and skin irritation.[1][2]
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Do not eat, drink, or smoke in the laboratory.[3] Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[3][6] A full-face shield is recommended when there is a risk of splashing.[3][6][7] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4][6][7] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required.[3][4][6][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][8] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Before starting work, ensure the chemical fume hood is functioning correctly.[4]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Designate a specific area within the fume hood for the handling of this compound.
-
-
Handling:
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent followed by soap and water.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Wash hands thoroughly after completing the work and removing PPE.
-
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3][5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Report: Report the spill to the appropriate safety personnel.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix boronic acid waste with other chemical waste streams unless instructed to do so by your institution's EHS department.[9]
-
-
Disposal Method:
-
Small Quantities (Pure Substance): Some local regulations may permit the disposal of small amounts of pure boric acid and its derivatives by dissolving them in a large volume of water and flushing them down the sanitary sewer, followed by flushing with a large excess of water.[8][9][10] However, this is highly dependent on local regulations and should be confirmed with your institution's EHS office.
-
Large Quantities or Contaminated Waste: For larger volumes or contaminated materials, the waste must be disposed of as hazardous chemical waste.[9] This involves arranging for pickup and disposal by a certified hazardous waste facility through your institution's EHS department.
-
Neutralization: For small-scale applications, neutralization of the weak acidic boronic acid with a mild base like sodium bicarbonate may be an option to render it less reactive before disposal, provided this is permitted by local regulations.[9]
-
Always consult your local and institutional regulations for chemical waste disposal. [8][9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. aobchem.com [aobchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. sciencing.com [sciencing.com]
- 9. laballey.com [laballey.com]
- 10. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
